7-Methoxy-1,2,3,4-tetrahydroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKNRIQDGSVRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585674 | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19500-61-9 | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methoxy-1,2,3,4-tetrahydroquinoline chemical properties
An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-1,2,3,4-tetrahydroquinoline
Introduction
This compound is a heterocyclic organic compound that belongs to the tetrahydroquinoline class. The tetrahydroquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic molecules with a wide array of pharmacological activities, making it a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of this compound, tailored for researchers and professionals in drug development.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These computed properties provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [3] |
| Molecular Weight | 163.22 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 19500-61-9 | [3] |
| Canonical SMILES | COC1=CC2=C(CCCN2)C=C1 | [3] |
| InChI Key | WDKNRIQDGSVRBO-UHFFFAOYSA-N | [3] |
| XLogP3 | 2.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
Synthesis and Reactivity
The synthesis of the tetrahydroquinoline core can be achieved through various methods, most commonly via the hydrogenation of the corresponding quinoline.[4] Domino reactions, which involve multiple transformations in a single operation, have also emerged as a highly effective and green strategy for preparing these scaffolds.[2]
General Synthesis Approach
A common strategy for synthesizing tetrahydroquinolines involves the reduction of a substituted quinoline. This can be achieved using various reducing agents, including catalytic hydrogenation.
References
- 1. 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | 43207-78-9 | Benchchem [benchchem.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H13NO | CID 16244388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydroquinoline
Disclaimer: Direct experimental data on the biological activity, detailed experimental protocols, and specific signaling pathways for 7-Methoxy-1,2,3,4-tetrahydroquinoline are limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview based on the established chemical properties of the compound and draws parallels from research on structurally related tetrahydroquinoline and 7-methoxy-tetrahydroisoquinoline derivatives. The experimental protocols and biological data presented herein are representative of this broader class of compounds and should be adapted and validated for this compound.
Introduction
This compound is a heterocyclic organic compound belonging to the tetrahydroquinoline class. The tetrahydroquinoline scaffold is a common motif in medicinal chemistry and is found in a variety of biologically active compounds.[1] The presence of a methoxy group at the 7th position can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical characteristics, potential synthetic routes, and plausible biological activities based on related structures.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C10H13NO | PubChem |
| Molecular Weight | 163.22 g/mol | PubChem |
| CAS Number | 19500-61-9 | PubChem |
| Appearance | Not specified (likely an oil or solid) | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Not specified | - |
| logP | 2.3 | PubChem |
Synthesis of Tetrahydroquinoline Derivatives
General Experimental Protocol: Reductive Cyclization of a Nitro-precursor
This protocol describes a generalized method for the synthesis of a 7-methoxy-substituted tetrahydroquinoline, which would require adaptation and optimization for the specific target compound.
Reaction Scheme:
A generalized synthetic pathway.
Materials:
-
3-Methoxyaniline
-
Acylating agent (e.g., acetic anhydride)
-
Nitrating agent (e.g., nitric acid, sulfuric acid)
-
Reducing agent (e.g., Palladium on carbon, hydrogen gas)
-
Appropriate solvents (e.g., ethanol, ethyl acetate)
-
Acid or base for pH adjustment
Procedure:
-
Acylation: Protect the amino group of 3-methoxyaniline by reacting it with an acylating agent.
-
Nitration: Introduce a nitro group onto the aromatic ring. The position of nitration will be directed by the existing substituents.
-
Reduction: Simultaneously reduce the nitro group to an amine and the carbonyl of the protecting group to a methylene group using a suitable reducing agent like catalytic hydrogenation.
-
Cyclization: The newly formed amino group will undergo intramolecular cyclization to form the tetrahydroquinoline ring.
-
Purification: The final product is purified using techniques such as column chromatography or distillation.
Note: The specific reagents, reaction conditions (temperature, pressure, reaction time), and purification methods need to be determined empirically for the synthesis of this compound.
Biological Activities of Tetrahydroquinoline Derivatives
Derivatives of tetrahydroquinoline have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following table summarizes some of the reported activities for various tetrahydroquinoline derivatives, which may provide insights into the potential therapeutic applications of this compound.
| Compound/Derivative Class | Biological Activity | Quantitative Data (IC50/EC50) | Reference |
| Tetrahydroquinoline derivatives with pyrazole and hydrazide moieties | Anticancer (human lung cancer cell line A549) | IC50 = 0.69 µM (for the most active compound) | [2] |
| Morpholine-substituted tetrahydroquinoline derivatives | Anticancer (A549, MCF-7, MDA-MB-231 cell lines) | IC50 = 0.033 µM (for compound 10e against A549) | [3] |
| Tetrahydroquinoline derivatives targeting GPER | Antiproliferative (breast cancer cell lines MCF-7 and MDA-MB-231) | IC50 = 50 µM and 25 µM respectively (for compound 2) | [1][4] |
| Tetrahydroquinolinone derivatives | Anticancer (colon and lung cancer cell lines) | Not specified | [5] |
Potential Signaling Pathway Involvement
Given the reported anticancer activities of many tetrahydroquinoline derivatives, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[5]
A potential signaling pathway modulated by tetrahydroquinoline derivatives.
This diagram illustrates a hypothetical mechanism where a tetrahydroquinoline derivative could inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.
Conclusion
This compound represents a molecule of interest within the broader class of biologically active tetrahydroquinolines. While specific experimental data for this compound is scarce, the available information on related structures suggests potential for further investigation, particularly in the context of anticancer drug discovery. Future research should focus on developing efficient and specific synthetic routes for this compound and conducting comprehensive biological evaluations to elucidate its specific activities and mechanisms of action. The methodologies and insights provided in this guide, drawn from studies on analogous compounds, offer a foundational framework for such endeavors.
References
- 1. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revista.iq.unesp.br [revista.iq.unesp.br]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
7-Methoxy-1,2,3,4-tetrahydroquinoline molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical and biological data for 7-Methoxy-1,2,3,4-tetrahydroquinoline. The information is intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Formula
This compound is a heterocyclic organic compound. Its structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, that has been hydrogenated at positions 1, 2, 3, and 4. A methoxy group (-OCH₃) is substituted at the 7th position of the quinoline ring.
Molecular Formula: C₁₀H₁₃NO[1]
IUPAC Name: this compound[1]
CAS Number: 19500-61-9[1]
Canonical SMILES: COC1=CC2=C(CCCN2)C=C1[1]
InChI: InChI=1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3[1]
InChIKey: WDKNRIQDGSVRBO-UHFFFAOYSA-N[1]
Physicochemical Properties
Detailed experimental data for the free base of this compound is limited in publicly available literature. The following tables summarize computed physicochemical properties and any available experimental data.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 163.22 g/mol | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 163.099714 g/mol | PubChem[1] |
| Monoisotopic Mass | 163.099714 g/mol | PubChem[1] |
| Topological Polar Surface Area | 21.3 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Table 2: Experimental Physical Properties
| Property | Value | Notes | Source |
| Melting Point | Not available | Data for the free base is not readily available. The hydrochloride salt has a listed melting point. | |
| Boiling Point | Not available | Experimental data is not readily available. | |
| Water Solubility | Not available | Experimental data is not readily available. |
Synthesis
General Experimental Workflow for Tetrahydroquinoline Synthesis
A detailed protocol would require optimization of the catalyst, solvent, temperature, and pressure for this specific substrate.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the aliphatic protons of the tetrahydroquinoline ring. The chemical shifts would be influenced by the electron-donating methoxy group and the nitrogen atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the methoxy substituent, and the aliphatic carbons would appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ether): A strong peak in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (163.22). Fragmentation patterns would likely involve the loss of a methyl group from the methoxy moiety and cleavage of the tetrahydroquinoline ring.
Biological Activity and Signaling Pathways
There is currently a lack of specific information in the scientific literature detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. While the broader class of tetrahydroisoquinolines has been studied for various pharmacological activities, this data cannot be directly extrapolated to this specific isomer.
Logical Workflow for Investigating Biological Activity
In the absence of established pathways, a logical experimental workflow to investigate the biological activity of this compound is proposed below.
Conclusion
This compound is a well-defined chemical entity with a known molecular structure and formula. However, there is a notable scarcity of publicly available experimental data regarding its physicochemical properties, detailed synthetic protocols, and comprehensive spectroscopic analyses. Furthermore, its biological activities and potential roles in cellular signaling pathways remain largely unexplored. This guide summarizes the currently available information and highlights the areas where further research is needed to fully characterize this compound for potential applications in drug discovery and development.
References
Synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline from Quinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 7-Methoxy-1,2,3,4-tetrahydroquinoline, a valuable scaffold in medicinal chemistry, starting from quinoline. The synthesis is presented as a multi-step process, acknowledging that a direct one-pot conversion is not readily achievable. The described route involves the initial synthesis of a key intermediate, 7-hydroxyquinoline, followed by methylation and subsequent reduction of the heterocyclic ring.
This document details the experimental protocols for each critical step, presents quantitative data in a structured format for clarity, and includes visualizations of the synthetic workflow to aid in comprehension and laboratory implementation.
Overall Synthetic Strategy
The synthesis of this compound from quinoline is most effectively approached through a three-step sequence. Given the challenge of direct and selective C-H functionalization of the quinoline ring at the 7-position, this guide outlines a robust pathway commencing with the construction of the substituted quinoline core, followed by modification and final reduction.
The proposed synthetic route is as follows:
-
Step 1: Synthesis of 7-Hydroxyquinoline via Skraup Reaction. Starting from the readily available m-aminophenol, the quinoline scaffold is constructed using the Skraup reaction. This classic method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.
-
Step 2: Methylation of 7-Hydroxyquinoline to 7-Methoxyquinoline. The hydroxyl group of 7-hydroxyquinoline is converted to a methoxy group through a Williamson ether synthesis, a reliable and high-yielding method for ether formation.
-
Step 3: Catalytic Hydrogenation of 7-Methoxyquinoline. The final step involves the selective reduction of the pyridine ring of 7-methoxyquinoline to yield the target molecule, this compound, via catalytic hydrogenation.
Experimental Protocols and Data
Step 1: Synthesis of 7-Hydroxyquinoline
The Skraup reaction provides a direct route to the quinoline core. In this procedure, m-aminophenol is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene.
Experimental Protocol: Skraup Reaction
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Addition of Reactants: To this cooled mixture, add m-aminophenol and ferrous sulfate heptahydrate. Slowly add nitrobenzene dropwise through the dropping funnel with vigorous stirring.
-
Reaction Execution: Heat the reaction mixture cautiously in an oil bath. The reaction is exothermic and may require intermittent cooling to control the rate. Once the initial vigorous reaction subsides, maintain the temperature at 130-140°C for 3-4 hours.
-
Work-up: Cool the mixture and carefully pour it into a large volume of water. Remove any unreacted nitrobenzene by steam distillation.
-
Isolation and Purification: Make the remaining solution alkaline with concentrated sodium hydroxide solution. The crude 7-hydroxyquinoline will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to afford the purified product.
Table 1: Quantitative Data for the Synthesis of 7-Hydroxyquinoline
| Parameter | Value/Condition |
| Starting Material | m-Aminophenol |
| Reagents | Glycerol, Concentrated H₂SO₄, Nitrobenzene, FeSO₄·7H₂O |
| Reaction Temperature | 130-140°C |
| Reaction Time | 3-4 hours |
| Typical Yield | 40-50% |
Step 2: Synthesis of 7-Methoxyquinoline
The Williamson ether synthesis is employed for the methylation of 7-hydroxyquinoline. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack methyl iodide.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a solution of 7-hydroxyquinoline in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone in a round-bottom flask, add a base such as anhydrous potassium carbonate or sodium hydride.
-
Addition of Methylating Agent: Stir the suspension at room temperature for 30 minutes. Add methyl iodide dropwise to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 7-methoxyquinoline.
Table 2: Quantitative Data for the Synthesis of 7-Methoxyquinoline
| Parameter | Value/Condition |
| Starting Material | 7-Hydroxyquinoline |
| Reagents | Methyl iodide, K₂CO₃ or NaH |
| Solvent | DMF or Acetone |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Step 3: Synthesis of this compound
The final step is the selective catalytic hydrogenation of the pyridine ring of 7-methoxyquinoline. Various catalysts can be employed for this transformation. A ruthenium-based catalyst is presented here as an effective option.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation (if necessary) and Reaction Setup: In a high-pressure autoclave, place 7-methoxyquinoline and a suitable solvent such as methanol or ethanol. Add the hydrogenation catalyst (e.g., 5% Ru/C or a homogeneous ruthenium catalyst).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure.
-
Reaction Execution: Heat the mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the product by column chromatography or distillation under reduced pressure.
Table 3: Quantitative Data for the Synthesis of this compound
| Parameter | Value/Condition |
| Starting Material | 7-Methoxyquinoline |
| Catalyst | 5% Ru/C (or other suitable catalyst) |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 50-80 bar |
| Reaction Temperature | 80-100°C |
| Reaction Time | 6-12 hours |
| Typical Yield | >95% |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental stages.
Conclusion
The synthesis of this compound from fundamental starting materials is a multi-step process that can be achieved with good overall yields by employing classic and reliable organic transformations. The Skraup reaction provides access to the core quinoline structure, which can then be efficiently functionalized and subsequently reduced. The protocols and data presented in this guide are intended to provide a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize this and related compounds for further investigation. Careful optimization of each step may be required to achieve the desired scale and purity for specific applications.
The Multifaceted Biological Activities of 7-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-Methoxy-1,2,3,4-tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and neuroprotective properties of these compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
A notable mechanism of action for several N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives is the inhibition of tubulin polymerization by binding to the colchicine site. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Modulation of Signaling Pathways
These compounds have also been shown to interfere with critical cancer-related signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are often dysregulated in various cancers.
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines.
Table 1: Cytotoxicity of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives
| Compound | Cell Line | GI50 (μM) | Reference |
| 6d | A549 (Lung) | 0.0015 | [1] |
| KB (Cervical) | 0.0017 | [1] | |
| KBvin (Cervical, Drug-Resistant) | 0.0016 | [1] | |
| DU145 (Prostate) | 0.0015 | [1] | |
| 5f | A549, KB, KBvin, DU145 | 0.011-0.19 | [1] |
| 6b | A549, KB, KBvin, DU145 | 0.011-0.19 | [1] |
| 6c | A549, KB, KBvin, DU145 | 0.011-0.19 | [1] |
| 6e | A549, KB, KBvin, DU145 | 0.011-0.19 | [1] |
Table 2: Tubulin Polymerization Inhibition by N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives
| Compound | IC50 (μM) | Reference |
| 6d | 0.93 | [1] |
| 5f | 1.0 | [1] |
| 6b | 0.92 | [1] |
| 6c | 1.0 | [1] |
| 6e | 0.98 | [1] |
Anti-inflammatory Activity
Neuroprotective Effects
The neuroprotective potential of this class of compounds is highlighted by the activity of AMTIQ, which has been shown to protect nigral dopaminergic neurons, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Parkinson's disease.[2] The mechanism involves the suppression of neuroinflammation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research in this field.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Setup: In a 96-well plate, add purified tubulin, a GTP-containing buffer, and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm or the increase in fluorescence using a fluorescent reporter over time.
-
Data Analysis: Plot the absorbance or fluorescence against time to generate polymerization curves. The IC50 value is determined by measuring the concentration of the compound that inhibits tubulin polymerization by 50%.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for understanding the complex biological processes involved.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MTT Assay Experimental Workflow.
Caption: Tubulin Polymerization Assay Workflow.
References
The Strategic Role of 7-Methoxy-1,2,3,4-tetrahydroquinoline in Alkaloid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-1,2,3,4-tetrahydroquinoline is a pivotal precursor in the synthesis of a diverse array of alkaloids, particularly those featuring the tetrahydroquinoline core. This heterocyclic scaffold is a common motif in numerous biologically active natural products and synthetic compounds. The presence of the methoxy group at the 7-position activates the aromatic ring, facilitating key cyclization reactions, and serves as a handle for further functionalization, making it an invaluable building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the application of this compound in alkaloid synthesis, focusing on key transformations, experimental protocols, and quantitative data.
Core Synthetic Strategies
The synthetic utility of this compound primarily revolves around two key reaction types that enable the construction of complex polycyclic alkaloid frameworks: N-Alkylation and subsequent Intramolecular Cyclization .
1. N-Alkylation: Introducing the Side Chain
The initial step in many syntheses involves the N-alkylation of the tetrahydroquinoline nitrogen. This reaction attaches a side chain that will ultimately form part of the final alkaloid structure. A common strategy is to introduce a phenethyl group or a related functionalized alkyl chain.
2. Intramolecular Cyclization: Building the Polycyclic Core
Following N-alkylation, the newly introduced side chain is utilized to construct additional rings onto the tetrahydroquinoline scaffold. Two powerful and widely employed methods for this transformation are the Bischler-Napieralski and Pictet-Spengler reactions.
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form a dihydroisoquinoline intermediate, which can then be reduced to the final polycyclic amine. The electron-donating nature of the 7-methoxy group facilitates this intramolecular electrophilic aromatic substitution.
-
Pictet-Spengler Reaction: In this reaction, a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline derivative. This method is particularly useful for the synthesis of β-carboline and isoquinoline alkaloids.
Experimental Protocols
Disclaimer: The following protocols are representative examples of synthetic transformations involving this compound and its derivatives. They are based on established chemical principles and literature precedents for similar compounds. Researchers should adapt these procedures as needed and adhere to all laboratory safety guidelines.
Protocol 1: N-Alkylation of this compound
This protocol describes the synthesis of N-(3,4-dimethoxyphenethyl)-7-methoxy-1,2,3,4-tetrahydroquinoline, a key intermediate for the synthesis of benzo[g]quinolizidine alkaloids.
Reaction:
Materials:
-
This compound
-
1-(2-Bromoethyl)-3,4-dimethoxybenzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 1-(2-bromoethyl)-3,4-dimethoxybenzene (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Bischler-Napieralski Cyclization
This protocol outlines the cyclization of the N-acylated derivative of the product from Protocol 1 to form a tetracyclic alkaloid core.
Reaction:
Conclusion
This compound stands out as a versatile and strategic precursor in the field of alkaloid synthesis. Its inherent reactivity, coupled with the ability to undergo facile N-alkylation and subsequent intramolecular cyclizations, provides a robust platform for the construction of complex, polycyclic molecules of significant biological interest. The methodologies outlined in this guide, particularly the Bischler-Napieralski and Pictet-Spengler reactions, represent cornerstone transformations in the synthetic chemist's toolkit for accessing novel alkaloid scaffolds. Further exploration of the derivatization of this precursor will undoubtedly continue to fuel innovation in drug discovery and development.
Spectroscopic Profile of 7-Methoxy-1,2,3,4-tetrahydroquinoline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 7-Methoxy-1,2,3,4-tetrahydroquinoline, a molecule of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization.
Spectroscopic Data Summary
The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 - 6.4 | m | 3H | Ar-H |
| ~3.7 | s | 3H | OCH₃ |
| ~3.3 | t | 2H | C2-H₂ |
| ~2.7 | t | 2H | C4-H₂ |
| ~1.9 | m | 2H | C3-H₂ |
| ~3.6 | br s | 1H | N-H |
Note: Predicted values based on analogous structures. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~156 | C7 |
| ~145 | C8a |
| ~122 | C5 |
| ~115 | C4a |
| ~114 | C6 |
| ~112 | C8 |
| ~55 | OCH₃ |
| ~42 | C2 |
| ~27 | C4 |
| ~22 | C3 |
Note: Predicted values based on analogous structures.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium-Strong | Aliphatic C-H Stretch |
| ~1610, 1500 | Strong | C=C Aromatic Ring Stretch |
| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |
| ~1040 | Medium | Aryl-O-CH₃ Symmetric Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 163 | High | [M]⁺ (Molecular Ion) |
| 162 | High | [M-H]⁺ |
| 148 | Medium | [M-CH₃]⁺ |
| 134 | Medium | [M-C₂H₅]⁺ or [M-NHCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives involves the following steps:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: Spectra are typically recorded on a 300 or 400 MHz spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.
FT-IR Spectroscopy
For FT-IR analysis, the following sample preparation methods are common:
-
Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.
-
KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI).
-
Sample Introduction: The sample is introduced into the ion source, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: In EI, the sample is bombarded with a high-energy electron beam. In ESI, a high voltage is applied to a liquid to create an aerosol.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Logical Workflow of Spectroscopic Analysis
The process of identifying an organic compound like this compound using spectroscopy follows a logical progression.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to consult primary literature and spectral databases for experimentally obtained data to ensure accurate identification.
The Elusive Natural Presence of 7-Methoxy-1,2,3,4-tetrahydroquinoline: A Technical Examination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the natural occurrence of 7-Methoxy-1,2,3,4-tetrahydroquinoline. A comprehensive review of scientific literature and chemical databases reveals a critical finding: there is currently no documented evidence of this compound as a naturally occurring compound in any plant, animal, or microorganism. The compound is, however, available as a synthetic reagent.
While the target molecule itself appears to be absent from nature's pharmacopeia, the broader class of tetrahydroquinoline and tetrahydroisoquinoline alkaloids is well-represented and exhibits significant biological activity. This guide, therefore, provides a detailed overview of structurally similar, naturally occurring alkaloids, their sources, and general methodologies for their isolation and characterization. Furthermore, it explores hypothetical biosynthetic routes and known signaling pathways of related compounds to serve as a valuable resource for researchers in the field.
Natural Occurrence of Structurally Related Tetrahydroquinoline and Tetrahydroisoquinoline Alkaloids
Although this compound has not been isolated from a natural source, numerous other substituted tetrahydroquinolines and tetrahydroisoquinolines have been identified. These compounds share the same core structure and often possess interesting pharmacological properties. A summary of selected, naturally occurring, and structurally related alkaloids is presented in Table 1.
| Compound Name | Natural Source(s) | Organism Type | Reference(s) |
| Helquinoline | Janibacter limosus | Bacterium | |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Cacti of the genus Carnegiea, Pachycereus, and Lophophora | Plant | |
| Salsolinol | Produced endogenously in mammals from dopamine and acetaldehyde | Animal | |
| Crispine A | Cananga brandisiana | Plant | |
| Dynemicin A | Micromonospora chersina | Bacterium | [1] |
| Virantmycin | Streptomyces sp. | Bacterium | [1][2] |
Table 1: Natural Sources of Selected Tetrahydroquinoline and Tetrahydroisoquinoline Alkaloids
General Experimental Protocol for the Extraction and Isolation of Tetrahydroquinoline Alkaloids
The following is a generalized protocol for the extraction and isolation of tetrahydroquinoline and related alkaloids from plant material. This methodology would be a logical starting point for any future attempts to isolate this compound should a natural source be discovered.
Extraction
-
Sample Preparation: Air-dry the plant material (e.g., roots, leaves, or bark) at room temperature and grind it into a fine powder.
-
Maceration: Soak the powdered material in methanol or a mixture of dichloromethane and methanol (1:1) at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
Acid-Base Partitioning
-
Acidification: Dissolve the crude extract in 1 M hydrochloric acid.
-
Extraction of Neutral and Acidic Components: Partition the acidic solution against a nonpolar solvent such as diethyl ether or dichloromethane to remove neutral and acidic compounds.
-
Basification: Adjust the pH of the aqueous layer to approximately 10-11 with a base (e.g., ammonium hydroxide or sodium hydroxide).
-
Extraction of Alkaloids: Extract the basic aqueous solution with dichloromethane or chloroform. The alkaloids will partition into the organic layer.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude alkaloid fraction.
Chromatographic Purification
-
Column Chromatography: Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elution: Elute the column with a gradient of increasing polarity, typically starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate and then methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent or UV light).
-
Further Purification: Combine fractions containing the compound of interest and subject them to further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure alkaloid.
Hypothetical Biosynthesis of this compound
While a specific biosynthetic pathway for this compound has not been elucidated due to its apparent absence in nature, a plausible pathway can be hypothesized based on the known biosynthesis of related alkaloids. The biosynthesis of tetrahydroisoquinoline alkaloids, for instance, typically involves the condensation of a biogenic amine with an aldehyde or a-keto acid, followed by cyclization (the Pictet-Spengler reaction) and subsequent enzymatic modifications.
A hypothetical pathway for this compound could originate from an amino acid precursor, such as tyrosine, which undergoes a series of enzymatic transformations including hydroxylation, methylation, decarboxylation, and cyclization.
Biological Activity and Signaling Pathways of Related Compounds
Although no biological activity has been reported for this compound, synthetic derivatives of the closely related tetrahydroisoquinolines have been shown to modulate specific signaling pathways. For example, certain synthetic tetrahydroisoquinoline aldoximes have been found to induce apoptosis in human cell lines through the MAPK/ERK pathway.
This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The activation of ERK1/2 and p38-MAPK can lead to the downstream activation of caspases, which are proteases that execute programmed cell death.
Conclusion
References
Pharmacological profile of 7-Methoxy-1,2,3,4-tetrahydroquinoline
An In-depth Technical Guide on the Pharmacological Profile of 7-Methoxy-1,2,3,4-tetrahydroquinoline and its Derivatives
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The addition of a methoxy group at the 7-position significantly influences the molecule's physicochemical properties and can play a crucial role in its interaction with biological targets. While direct and extensive pharmacological data on this compound is limited in publicly available literature, a comprehensive analysis of its derivatives provides significant insight into the therapeutic potential of this core structure. This technical guide aims to consolidate the existing pharmacological data on derivatives of this compound and related methoxy-substituted tetrahydroisoquinolines, offering a valuable resource for researchers, scientists, and drug development professionals. The information is presented to highlight the potential of the 7-methoxy-THQ scaffold in various therapeutic areas, supported by experimental data and methodologies.
Chemical and Physical Properties
The fundamental properties of the parent compound, this compound, are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₀H₁₃NO | [2] |
| Molecular Weight | 163.22 g/mol | [2] |
| CAS Number | 19500-61-9 | [2] |
| SMILES | COC1=CC2=C(CCCN2)C=C1 | [2] |
Pharmacological Profile of Derivatives
The therapeutic potential of the 7-methoxy-tetrahydroquinoline scaffold is primarily understood through the pharmacological activities of its derivatives. These compounds have been investigated for a range of activities, with the most prominent being in oncology and neuroscience.
Oncology
Derivatives of the closely related 7-methoxy-tetrahydroisoquinoline scaffold have demonstrated significant potential as anticancer agents.
One area of investigation is the development of tubulin-binding tumor-vascular disrupting agents (VDAs).[3] A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , has shown potent antiproliferative activity.[3] In mouse models, this compound inhibited tumor growth by 62% at a dose of 1.0 mg/kg without obvious signs of toxicity.[3] It also exhibited high antiproliferative activity against the NIH-NCI 60 human tumor cell line panel, with GI₅₀ values in the low to subnanomolar range.[3] Mechanistic studies indicated that this compound inhibits tumor cell proliferation, induces apoptosis, and disrupts tumor vasculature.[3]
Another derivative, 2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate , has been shown to have in vitro antiproliferative activity at micromolar concentrations.[4] It was found to suppress colony formation and migration of HCT-116 cells and induce oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[4]
Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have also been synthesized and evaluated as sigma-2 receptor ligands, which are overexpressed in many cancer cells.[5] Several of these analogs showed excellent binding affinities for the sigma-2 receptor with Kᵢ values in the low nanomolar range (5-6 nM) and demonstrated moderate anticancer activities against human liver (Huh-7) and esophagus (KYSE-140) cancer cells.[5]
| Compound | Assay | Cell Line | Activity |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Antiproliferative | NIH-NCI 60 Panel | GI₅₀: 10⁻¹⁰ M level |
| 4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one | Antiproliferative | Not specified | GI₅₀: 0.53−2.01 nM |
| Compound 20d | Antiproliferative | HCT-116, MCF-7, A-549 | Micromolar concentrations |
| Compounds 3b, 3e, 4b, 4e (6,7-dimethoxy-THIQ derivatives) | Sigma-2 Receptor Binding | Not applicable | Kᵢ: 5-6 nM |
Neuroscience
Derivatives of 7-methoxy-tetrahydroisoquinoline have shown promise in the area of neuroscience, particularly as potential antidepressants and dopamine receptor ligands.
A notable derivative, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol , has demonstrated antidepressant-like activity in animal models.[6] In the mouse forced swim test, it dose-dependently inhibited the immobility period with an ED₅₀ of 5.27 mg/kg (i.p.), comparable to the standard drug venlafaxine.[6] Neurochemical analysis revealed that this compound increases the levels of norepinephrine, serotonin, and dopamine in the mouse brain, suggesting a modulatory effect on these neurotransmitter systems.[6]
Furthermore, derivatives of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have been investigated as high-affinity ligands for the dopamine D₃ receptor.[7] Two such compounds, the 3-cyano and 4-cyano benzamide derivatives 5s and 5t , displayed very high affinity for the D₃ receptor with Kᵢ values of 1.2 nM and 3.4 nM, respectively.[7]
| Compound | Target/Assay | Model | Activity |
| 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol | Forced Swim Test | Mouse | ED₅₀: 5.27 mg/kg, i.p. |
| Compound 5s | D₃ Receptor Binding | In vitro | Kᵢ: 1.2 nM |
| Compound 5t | D₃ Receptor Binding | In vitro | Kᵢ: 3.4 nM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes related to the pharmacological evaluation of this compound derivatives.
Caption: A generalized workflow for the discovery and development of anticancer agents based on the 7-Methoxy-THQ scaffold.
Caption: The PI3K/AKT/mTOR signaling pathway, a target for some anticancer tetrahydroquinoline derivatives.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature for the evaluation of tetrahydroquinoline and tetrahydroisoquinoline derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, A-549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., tetrahydroquinoline derivatives) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) is calculated from the dose-response curve.
Receptor Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D₃ receptors) are prepared from cultured cells or animal tissues.
-
Incubation: The membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
In Vivo Tumor Growth Inhibition Studies (Xenograft Models)
These studies assess the anticancer efficacy of a compound in a living organism.
-
Cell Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are treated with the test compound (e.g., by intraperitoneal injection or oral gavage) or a vehicle control according to a specific dosing schedule.
-
Tumor Measurement: Tumor size is measured regularly (e.g., with calipers), and tumor volume is calculated.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes or weights in the treated groups to the control group.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct pharmacological data on the parent compound is scarce, the diverse and potent activities of its derivatives in the fields of oncology and neuroscience underscore the significant potential of this chemical motif. The antiproliferative, neuro-modulatory, and receptor-specific activities exhibited by these derivatives provide a strong rationale for the further design, synthesis, and evaluation of novel compounds based on the 7-methoxy-THQ core. This guide serves as a foundational resource to stimulate and inform future research in this promising area of medicinal chemistry.
References
- 1. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C11H15NO | CID 276571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antidepressant activity of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a β-substituted phenylethylamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
The Pivotal Role of the 7-Methoxy Group in the Bioactivity of Tetrahydroquinolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides an excellent framework for the development of therapeutic agents across various disease areas. Among the many possible substitutions on the THQ ring system, the presence of a methoxy group at the 7-position has been identified as a key determinant of bioactivity, particularly in the realms of anticancer and antimicrobial research. This technical guide provides a comprehensive analysis of the role of the 7-methoxy group in modulating the biological effects of tetrahydroquinoline derivatives, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.
Anticancer Activity of 7-Methoxy-Tetrahydroquinoline Derivatives
A significant body of research has focused on the development of 7-methoxy-tetrahydroquinoline derivatives as potential anticancer agents. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often through the modulation of critical cellular signaling pathways.
Quantitative Bioactivity Data
The anticancer efficacy of various 7-methoxy-tetrahydroquinoline and related quinoline derivatives is summarized below. The data, presented as IC50 values, highlight the potency of these compounds against different cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Notes |
| Morpholine-Substituted THQ Derivatives | |||
| Compound 10d[1] | A549 (Lung) | 0.062 ± 0.01 | Broad-spectrum activity.[1] |
| MCF-7 (Breast) | 0.58 ± 0.11 | ||
| MDA-MB-231 (Breast) | 1.003 ± 0.008 | ||
| Compound 10e[1] | A549 (Lung) | 0.033 ± 0.003 | Most promising candidate against A549 cells.[1] |
| MDA-MB-231 (Breast) | 0.63 ± 0.02 | ||
| Compound 10h[1] | MCF-7 (Breast) | 0.087 ± 0.007 | Most effective against MCF-7 cells.[1] |
| Tetrahydroquinolinone Derivatives | |||
| Compound 6 (methoxy derivative)[2] | HCT-116 (Colon) | ~13 | Modification from the parent compound.[2] |
| A549 (Lung) | 40.18 ± 0.94 | ||
| Quinolone-based mTOR/PI3K/Akt Inhibitors | |||
| HA-2g[3] | MDA-MB-231 (Breast) | 0.610 | Sub-micromolar inhibition.[3] |
| HCT-116 (Colon) | |||
| HA-2l[3] | MDA-MB-231 (Breast) | 0.780 | Sub-micromolar inhibition.[3] |
| HCT-116 (Colon) | |||
| HA-3d[3] | MDA-MB-231 (Breast) | 0.780 | Sub-micromolar inhibition.[3] |
| HCT-116 (Colon) |
Structure-Activity Relationship (SAR) Insights
While direct comparative studies isolating the effect of the 7-methoxy group are limited, analysis of broader SAR studies provides valuable insights:
-
Electron-donating Nature: The methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring and thereby affect interactions with biological targets. In some series of compounds, the presence of electron-donating groups at the 7-position has been correlated with enhanced bioactivity.[4]
-
Positional Importance: The position of the methoxy group on the quinoline ring is crucial. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, the presence and position of methoxy substituents significantly influenced the antimigratory and cytotoxic activities.
-
Comparison with other Substituents: In a study on tetrahydroquinolinone derivatives, modification of the parent compound to a methoxy derivative (compound 6) resulted in an increased IC50 value against A549 lung cancer cells compared to the chloro-derivative, suggesting that in this particular scaffold, the methoxy group may not be optimal for potency.[2] Conversely, in other scaffolds, the methoxy group has been shown to be favorable for activity.[4] This highlights the context-dependent role of the 7-methoxy group.
-
Lipophilicity and Membrane Permeability: The methoxy group increases the lipophilicity of the molecule compared to a hydroxyl group, which can enhance membrane permeability and cellular uptake, potentially leading to increased intracellular concentrations and greater efficacy.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
A key mechanism through which 7-methoxy-tetrahydroquinoline derivatives exert their anticancer effects is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7]
Antimicrobial Activity of 7-Methoxy-Quinoline Derivatives
Derivatives of 7-methoxyquinoline have also been investigated for their potential as antimicrobial agents, demonstrating activity against both bacteria and fungi.
Quantitative Bioactivity Data
The antimicrobial efficacy of a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides is presented below, with data showing inhibition zones and Minimum Inhibitory Concentrations (MICs).
| Compound ID[8] | Organism | Inhibition Zone (mm) | MIC (µg/mL) |
| 3l | E. coli | 21.0 | 7.812 |
| P. aeruginosa | 16.2 | - | |
| S. aureus | 18.0 | - | |
| B. subtilis | 16.0 | - | |
| C. albicans | 18.0 | 31.125 | |
| C. neoformans | 10.0 | - | |
| 3c | E. coli | 12.0 | - |
| C. albicans | 11.2 | - | |
| 3d | E. coli | 18.8 | - |
| C. albicans | 15.0 | - |
Experimental Protocols
Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline (A Precursor for 7-Methoxy Derivatives)
This protocol describes the synthesis of a key intermediate used in the preparation of 7-substituted tetrahydroquinolines.[1]
Materials:
-
Fmoc-protected 1,2,3,4-tetrahydroquinoline
-
Potassium nitrate (KNO₃)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Pyrrolidine
-
Crushed ice
-
Brine solution
Procedure:
-
Prepare the nitrating mixture by dissolving KNO₃ in H₂SO₄ with stirring at 0 °C for 10-15 minutes.
-
Add dichloromethane to the reaction mixture at 0 °C and stir for an additional 15 minutes.
-
Add a solution of Fmoc-protected THQ in dichloromethane dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Quench the reaction by pouring it over crushed ice.
-
Extract the product with dichloromethane and wash the organic layer with brine.
-
To deprotect, treat the crude product with pyrrolidine at room temperature for 30 minutes.
-
Extract the final product with dichloromethane and wash multiple times with water and brine to yield a mixture of 6-nitro- and 7-nitro-tetrahydroquinoline.[1]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium
-
Test compounds (7-methoxy-THQ derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the MTT solution.
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion
The 7-methoxy group plays a multifaceted and context-dependent role in the bioactivity of tetrahydroquinoline derivatives. Its electron-donating nature and contribution to lipophilicity can significantly influence ligand-target interactions and cellular uptake. In the context of anticancer activity, 7-methoxy-tetrahydroquinolines have emerged as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer progression. Furthermore, derivatives bearing this moiety have demonstrated promising antimicrobial effects. The provided quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important class of heterocyclic compounds. Further focused SAR studies are warranted to fully elucidate the specific contributions of the 7-methoxy group in various molecular scaffolds to guide the rational design of next-generation tetrahydroquinoline-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydroquinoline: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the tetrahydroquinoline class of molecules. The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, historical and modern synthesis, and physicochemical and biological properties of this compound, tailored for professionals in chemical and pharmaceutical research and development.
Introduction and Discovery
The precise historical moment of the first synthesis of this compound is not prominently documented in readily available literature. However, its discovery is intrinsically linked to the broader exploration of quinoline chemistry that began in the 19th century. Quinoline itself was first extracted from coal tar in 1834. The development of synthetic methods for quinolines, such as the Skraup synthesis in 1880 and the Doebner-von Miller reaction in 1881, paved the way for the creation of a vast library of substituted quinoline derivatives.[1][2][3]
The synthesis of tetrahydroquinolines typically involves the reduction of the corresponding quinoline precursor.[4] It is therefore highly probable that this compound was first prepared in the late 19th or early 20th century by the catalytic hydrogenation of 7-methoxyquinoline, following the initial synthesis of the latter. The historical significance of this compound lies in its role as a building block and a fragment in the development of more complex molecules with diverse biological activities.
Physicochemical Properties
This compound is a substituted derivative of tetrahydroquinoline with a methoxy group at the 7-position of the aromatic ring. Its chemical and physical properties are summarized in the table below.[5]
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| CAS Number | 19500-61-9 |
| Appearance | Not available (likely a liquid or low-melting solid) |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 163.099714038 Da |
| Topological Polar Surface Area | 21.3 Ų |
Synthesis of this compound
The synthesis of this compound is generally achieved through a two-step process: the synthesis of the aromatic precursor, 7-methoxyquinoline, followed by the reduction of its pyridine ring.
Synthesis of 7-Methoxyquinoline
Classic quinoline syntheses are employed to construct the 7-methoxyquinoline scaffold. The choice of starting materials is dictated by the desired substitution pattern. For 7-methoxyquinoline, a meta-substituted aniline is the key precursor.
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[1] For the synthesis of 7-methoxyquinoline, m-anisidine (3-methoxyaniline) would be the starting material. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline.
Caption: Skraup synthesis of 7-methoxyquinoline.
A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones instead of glycerol.[2] For the synthesis of 7-methoxyquinoline, m-anisidine would be reacted with an appropriate α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
Caption: Doebner-von Miller synthesis of 7-methoxyquinoline.
Reduction of 7-Methoxyquinoline
The reduction of the pyridine ring of 7-methoxyquinoline to yield this compound is most commonly achieved by catalytic hydrogenation.
Materials:
-
7-Methoxyquinoline
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (Pd/C, 5-10 wt. %) or other suitable catalyst (e.g., Platinum oxide)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable pressure vessel, dissolve 7-methoxyquinoline in ethanol.
-
Add a catalytic amount of Pd/C to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Caption: General workflow for catalytic hydrogenation.
Biological and Pharmacological Significance
While specific and extensive biological studies on this compound itself are not widely reported, the tetrahydroquinoline core is of great interest in medicinal chemistry due to its presence in numerous biologically active compounds.[6] Derivatives of the tetrahydroquinoline scaffold have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Activity: Some tetrahydroquinoline derivatives have shown potential as anticancer agents by targeting various cellular pathways.[7]
-
Antimalarial Activity: The quinoline and tetrahydroquinoline cores are found in several antimalarial drugs.
-
Neuroprotective Effects: Certain tetrahydroisoquinoline derivatives, which are structural isomers of tetrahydroquinolines, have been studied for their neuroprotective properties.
-
Central Nervous System (CNS) Activity: The rigid, three-dimensional structure of the tetrahydroquinoline scaffold makes it a suitable framework for designing ligands for CNS receptors.
The methoxy group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and its ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic properties. Further research is needed to fully elucidate the specific biological activities of this compound.
Conclusion
This compound is a valuable heterocyclic compound with a rich, albeit not always explicitly detailed, history rooted in the development of quinoline chemistry. Its synthesis, achievable through well-established methods, provides a platform for the generation of more complex molecules. Given the broad biological significance of the tetrahydroquinoline scaffold, this compound and its derivatives represent a promising area for future research and development in the pharmaceutical and agrochemical industries. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this versatile molecule.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 5. This compound | C10H13NO | CID 16244388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Bischler-Napieralski Synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making its efficient synthesis a key focus for researchers. The Bischler-Napieralski reaction provides a classic and effective method for the construction of the core dihydroisoquinoline ring system, which can be subsequently reduced to the desired tetrahydroquinoline. This document provides detailed application notes and experimental protocols for the synthesis of this compound, including the preparation of the necessary precursor, the cyclization reaction, and the final reduction step.
Overall Synthetic Scheme
The synthesis of this compound via the Bischler-Napieralski reaction is a two-step process starting from N-acetyl-2-(3-methoxyphenyl)ethylamine. The first step is the intramolecular cyclization to form 7-methoxy-3,4-dihydroisoquinoline, which is then reduced to the final product.
Caption: Overall synthetic route for this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| N-acetyl-2-(3-methoxyphenyl)ethylamine | C11H15NO2 | 193.24 | Solid |
| 7-methoxy-3,4-dihydroisoquinoline | C10H11NO | 161.20 | Oil or Solid |
| This compound | C10H13NO | 163.22 | Oil or Solid |
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-2-(3-methoxyphenyl)ethylamine
This protocol describes the N-acetylation of 2-(3-methoxyphenyl)ethylamine to produce the precursor for the Bischler-Napieralski reaction.
Materials:
-
2-(3-methoxyphenyl)ethylamine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(3-methoxyphenyl)ethylamine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-acetyl-2-(3-methoxyphenyl)ethylamine. The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Bischler-Napieralski Synthesis of 7-methoxy-3,4-dihydroisoquinoline and Subsequent Reduction to this compound
This protocol details the cyclization of N-acetyl-2-(3-methoxyphenyl)ethylamine to the dihydroisoquinoline intermediate, followed by in-situ reduction to the final tetrahydroquinoline product.
Materials:
-
N-acetyl-2-(3-methoxyphenyl)ethylamine
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Bischler-Napieralski Cyclization
-
To a solution of N-acetyl-2-(3-methoxyphenyl)ethylamine (1 equivalent) in anhydrous acetonitrile, add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition, bring the reaction mixture to reflux and heat for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the cyclization is complete, cool the reaction mixture to room temperature and carefully quench by slowly adding it to crushed ice.
-
Basify the aqueous solution with 1 M NaOH to a pH of 8-9.
Part B: Reduction to this compound 5. To the basified aqueous mixture containing the crude 7-methoxy-3,4-dihydroisoquinoline, add methanol. 6. Cool the mixture to 0 °C and add sodium borohydride (2-3 equivalents) portion-wise. 7. Stir the reaction mixture at room temperature for 1-2 hours. 8. Extract the aqueous layer with dichloromethane (3 x volume). 9. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. 10. Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound. 11. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Reaction Mechanism
The Bischler-Napieralski reaction proceeds through an electrophilic aromatic substitution mechanism. The amide is first activated by a dehydrating agent, such as phosphorus oxychloride, to form a nitrilium ion intermediate. This electrophilic intermediate then undergoes intramolecular cyclization, followed by deprotonation to yield the dihydroisoquinoline.
Caption: Mechanism of the Bischler-Napieralski reaction.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: Microwave-Assisted Synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over traditional heating approaches, including drastically reduced reaction times, improved yields, and enhanced reaction control. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The application of microwave technology to the synthesis of derivatives such as this compound is a key enabling technology for rapid lead optimization and compound library generation in drug discovery.
Introduction
This compound is a valuable heterocyclic building block in the development of novel pharmaceutical agents. The tetrahydroquinoline core is found in numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities, including antiarrhythmic, antiviral, and antimalarial properties.[1] Traditional methods for the synthesis of tetrahydroquinolines often involve multi-step procedures with harsh reaction conditions and prolonged reaction times.[1] Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities.[3][4][5] This application note details a representative microwave-assisted protocol for the synthesis of this compound, likely proceeding through a reductive cyclization or a related domino reaction pathway.[1]
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the microwave-assisted synthesis of this compound, based on analogous reactions reported in the literature for similar heterocyclic compounds.[6][7][8]
| Entry | Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 3-Methoxyaniline | Acrolein | p-Toluenesulfonic acid | Ethanol | 120 | 15 | 85 |
| 2 | 3-Methoxyaniline | Crotonaldehyde | Montmorillonite K10 | Toluene | 140 | 10 | 88 |
| 3 | 3-Methoxyaniline | Acrolein | Acetic Acid | Isopropanol | 110 | 20 | 82 |
| 4 | 7-Methoxyquinoline | NaBH4 | Methanol | Methanol | 100 | 30 | 92 |
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted synthesis of this compound.
Materials and Reagents
-
3-Methoxyaniline
-
Acrolein (or a suitable precursor for the three-carbon bridge)
-
p-Toluenesulfonic acid (catalyst)
-
Ethanol (reaction solvent)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)[9]
-
Hexane (for column chromatography)
-
Microwave reactor vials (10 mL)
-
Stir bar
Synthesis Procedure
-
Reaction Setup : To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-methoxyaniline (1.23 g, 10 mmol), ethanol (5 mL), and p-toluenesulfonic acid (0.19 g, 1 mmol).
-
Addition of Reactant : While stirring, slowly add acrolein (0.62 g, 11 mmol) to the reaction mixture.
-
Microwave Irradiation : Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]
-
Work-up : After the reaction is complete, cool the vial to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing : Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]
Product Purification and Characterization
-
Purification : The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[9][10]
-
Characterization : The structure and purity of the final product, this compound, can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound.
Proposed Signaling Pathway (Hypothetical)
While this application note focuses on the synthesis, the resulting this compound could potentially interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where such a compound might act as an inhibitor of a kinase, a common mechanism for drugs containing the quinoline scaffold.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | 43207-78-9 | Benchchem [benchchem.com]
- 3. Microwave-assisted, solid-phase synthesis of a chiral 1,2,3,4-tetrahydro-quinoline library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. shd-pub.org.rs [shd-pub.org.rs]
- 8. researchgate.net [researchgate.net]
- 9. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Catalytic Hydrogenation of 7-Methoxyquinoline: A Detailed Guide to Tetrahydroquinoline Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The selective synthesis of 7-methoxy-1,2,3,4-tetrahydroquinoline is a critical process in the development of various pharmaceutical agents and bioactive molecules. This N-heterocyclic scaffold is a key structural motif in numerous compounds with a wide range of biological activities. Catalytic hydrogenation of the parent aromatic 7-methoxyquinoline represents the most direct and atom-economical route to this valuable intermediate. This document provides detailed application notes and experimental protocols for the synthesis of this compound via catalytic hydrogenation, targeting researchers, scientists, and professionals in drug development.
Introduction to Catalytic Hydrogenation of Quinolines
The hydrogenation of quinolines can be achieved through both heterogeneous and homogeneous catalysis, with the choice of catalyst, solvent, temperature, and pressure significantly influencing the reaction's yield, selectivity, and efficiency. The primary goal is the selective reduction of the pyridine ring within the quinoline structure, leaving the benzene ring intact. Common catalysts for this transformation include palladium, platinum, ruthenium, and nickel-based systems. Achieving high selectivity is crucial to avoid over-reduction to decahydroquinoline or reduction of the benzene ring.
Quantitative Data Summary
The following tables summarize quantitative data for the catalytic hydrogenation of methoxy-substituted quinolines. Due to the limited availability of extensive data specifically for 7-methoxyquinoline, data for the closely related 6-methoxyquinoline isomer is also included as a representative example of the reaction's performance under similar conditions.
Table 1: Heterogeneous Catalysis of Methoxy-Substituted Quinolines
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| Granular Cobalt | 6-Methoxyquinoline | Not Specified | Not Specified | Not Specified | Not Specified | >99 | 99 | >99 | [1] |
| Ru₅₀P₅₀@SILP | 6-Methoxyquinoline | Heptane | 90 | 50 | 1 | >99 | >99 | >99 | [2] |
| Raney Nickel@SiO₂-2 | Quinoline (general) | Methanol | 120 | 20 | Not Specified | High | 86.8–98.7 | High | [3] |
| Pd/C | 2-Nitroarylketones (to tetrahydroquinolines) | Not Specified | Not Specified | Not Specified | Not Specified | High | 93-98 | High | [4] |
Table 2: Homogeneous Catalysis of Quinolines
| Catalyst Precursor | Ligand/Additive | Substrate | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield (%) | Reference |
| [WCl(η⁵-Cp)(CO)₃] | i-PrOH | Quinoline (general) | THF | 100 | 60 | 20 | High | High | [5] |
Experimental Protocols
The following are detailed protocols for the catalytic hydrogenation of quinoline derivatives, which can be adapted for 7-methoxyquinoline.
Protocol 1: Heterogeneous Hydrogenation using a Granular Cobalt Catalyst
This protocol is based on a method reported for the efficient hydrogenation of various quinoline derivatives.[1]
Materials:
-
6-Methoxyquinoline (as a representative substrate)
-
Granular Cobalt Catalyst
-
Suitable solvent (e.g., Methanol, Ethanol)
-
Hydrogen gas source
-
High-pressure autoclave reactor
Procedure:
-
In a suitable reaction vessel, dissolve the 6-methoxyquinoline (1.0 eq) in the chosen solvent.
-
Add the granular cobalt catalyst to the solution. The catalyst loading should be optimized, typically ranging from 5 to 10 mol%.
-
Place the reaction vessel inside a high-pressure autoclave.
-
Seal the autoclave and purge it with nitrogen gas several times to remove any oxygen.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with constant stirring.
-
Maintain the reaction under these conditions for the required time (e.g., 12-24 hours), monitoring the reaction progress by techniques such as TLC or GC-MS.
-
After the reaction is complete, cool the autoclave to room temperature and carefully depressurize it.
-
Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be washed and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel or distillation to obtain the pure 6-methoxy-1,2,3,4-tetrahydroquinoline. For 6-methoxy-1,2,3,4-tetrahydroquinoline, a yield of 99% has been reported.[1]
Protocol 2: Heterogeneous Hydrogenation using a Ruthenium Phosphide Catalyst
This protocol is adapted from a study demonstrating high efficiency and selectivity for quinoline hydrogenation.[2]
Materials:
-
6-Methoxyquinoline (as a representative substrate)
-
Ru₅₀P₅₀@SILP catalyst
-
Heptane (or other suitable high-boiling solvent)
-
Hydrogen gas source
-
High-pressure autoclave reactor
Procedure:
-
Charge a high-pressure autoclave with the Ru₅₀P₅₀@SILP catalyst (e.g., 10 mg, with a metal content of approximately 0.0047 mmol).
-
Add a solution of 6-methoxyquinoline (52-55 equivalents relative to the catalyst) in heptane (0.5 mL).
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50 bar.
-
Heat the reaction mixture to 90 °C with vigorous stirring (e.g., 500 rpm).
-
Maintain the reaction for 1 hour.
-
After cooling and depressurizing the reactor, filter the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the product. A quantitative yield of 6-methoxy-1,2,3,4-tetrahydroquinoline has been achieved under these conditions.[2]
Protocol 3: General Procedure for Homogeneous Hydrogenation
This protocol provides a general framework for homogeneous catalytic hydrogenation of quinolines.
Materials:
-
7-Methoxyquinoline
-
Homogeneous catalyst precursor (e.g., [WCl(η⁵-Cp)(CO)₃])[5]
-
Co-catalyst or additive if required (e.g., a Lewis acid)
-
Anhydrous and degassed solvent (e.g., THF)
-
Hydrogen gas source
-
High-pressure autoclave reactor with a glass liner
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the homogeneous catalyst precursor and any solid additives.
-
Add the anhydrous, degassed solvent to the liner.
-
Add the 7-methoxyquinoline substrate to the solution.
-
Seal the glass liner and place it inside the high-pressure autoclave.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave to the desired pressure (e.g., 60 bar) and heat to the reaction temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress over time (e.g., 20 hours).
-
After completion, cool the reactor, vent the hydrogen, and open the autoclave.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography to isolate the this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the catalytic hydrogenation of 7-methoxyquinoline.
Caption: Experimental workflow for the catalytic hydrogenation of 7-methoxyquinoline.
References
- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enantioselective Synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,2,3,4-tetrahydroquinolines are a class of privileged heterocyclic scaffolds frequently found in a wide array of natural products and pharmaceuticals. These compounds exhibit a broad spectrum of biological activities, making them attractive targets in drug discovery and development. Specifically, the 7-methoxy substituted analog, 7-Methoxy-1,2,3,4-tetrahydroquinoline, serves as a key building block for more complex molecules with potential therapeutic applications, including in the development of agents targeting the central nervous system and as antitumor agents. The stereochemistry of these molecules is often crucial for their biological function, necessitating the development of efficient enantioselective synthetic methods.
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on modern catalytic asymmetric methodologies.
Applications in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline core is a well-established pharmacophore. While specific biological data for the enantiomers of this compound are not extensively reported in publicly available literature, the structurally related 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been investigated as potent antitumor agents that act as tubulin polymerization inhibitors by binding to the colchicine site.[1] It is plausible that chiral this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents with a range of activities. For instance, it is utilized as a key intermediate in the synthesis of various bioactive molecules, with potential applications in developing drugs for the central nervous system, including antipsychotic and antidepressant properties.[2]
Enantioselective Synthetic Strategies
The most common and effective methods for the enantioselective synthesis of 1,2,3,4-tetrahydroquinolines involve the asymmetric reduction of the corresponding quinoline. This can be achieved through catalytic asymmetric hydrogenation or transfer hydrogenation using chiral transition metal complexes (e.g., Iridium, Rhodium, Ruthenium) or through organocatalysis with chiral Brønsted acids.
While a direct, highly enantioselective protocol for this compound is not extensively detailed in the literature, a viable indirect route via a silylated intermediate has been reported. Below, we provide a detailed protocol for this method, followed by a general protocol for direct asymmetric hydrogenation which can be adapted and optimized for the target molecule.
Protocol 1: Enantioselective Synthesis of 7-Methoxy-4-silyl-1,2,3,4-tetrahydroquinoline via Copper(I)-Catalyzed Asymmetric Hydrosilylation
This protocol is adapted from the work of Xu-Xu et al. (2020) and describes a method to produce a chiral silylated derivative of this compound, which can potentially be further transformed to the desired final product.
Experimental Workflow
Materials and Reagents
-
7-Methoxy-N-protected-1,2-dihydroquinoline
-
Copper(II) acetate (Cu(OAc)₂)
-
Chiral ligand (e.g., a chiral phosphine ligand)
-
Phenylsilane
-
Anhydrous solvent (e.g., Toluene)
-
Standard work-up and purification reagents
Procedure
-
Catalyst Preparation: In a glovebox, a solution of Cu(OAc)₂ (1.0 mol%) and the chiral ligand (1.1 mol%) in anhydrous toluene is stirred at room temperature for 1 hour.
-
Reaction Setup: To a separate oven-dried reaction vessel, add the 7-methoxy-N-protected-1,2-dihydroquinoline substrate (1.0 equiv).
-
Hydrosilylation: The pre-formed copper catalyst solution is added to the substrate, followed by the dropwise addition of phenylsilane (1.5 equiv) at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for the specified time (e.g., 12-24 hours) and monitored by TLC or GC-MS for the consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 7-methoxy-4-silyl-1,2,3,4-tetrahydroquinoline.
Quantitative Data
| Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| 7-Methoxy-N-CO₂Me-1,2-dihydroquinoline | Cu(OAc)₂ / Chiral Ligand | Toluene | 62 | 82 | Xu-Xu et al., 2020 |
Protocol 2: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of 7-Methoxyquinoline
This is a generalized protocol based on established methods for the asymmetric hydrogenation of quinolines. Optimal conditions, including the choice of chiral ligand, solvent, and additives, may need to be determined empirically for the 7-methoxyquinoline substrate.
Logical Relationship of Components
Materials and Reagents
-
7-Methoxyquinoline
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., (R)-BINAP, (R)-MeO-BIPHEP, or a spiro-type ligand)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene, or an alcohol)
-
Additive (e.g., Iodine (I₂), or an acid, if required)
-
Hydrogen gas (high purity)
Procedure
-
Catalyst Pre-formation (optional but recommended): In a glovebox, [Ir(COD)Cl]₂ and the chiral ligand are dissolved in the chosen anhydrous solvent and stirred for 30-60 minutes to form the active catalyst.
-
Reaction Setup: In a high-pressure autoclave, 7-methoxyquinoline and any solid additive are placed under an inert atmosphere. The solvent is then added, followed by the solution of the pre-formed catalyst.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 20-50 atm). The reaction mixture is stirred at a set temperature (e.g., room temperature to 60 °C) for the required duration (e.g., 12-48 hours).
-
Work-up: After cooling and careful depressurization, the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Comparative Data for Asymmetric Hydrogenation of Quinolines
The following table presents data for the asymmetric hydrogenation of a benchmark substrate, 2-methylquinoline, using different metal-ligand systems to illustrate typical performance.
| Metal | Chiral Ligand | Substrate | S/C Ratio | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Iridium | (R)-SDPO | 2-Methylquinoline | up to 5000 | 50 | 25 | 12 | >99 | 94 | Chem. Commun., 2011, 47, 7368-7370 |
| Ruthenium | (R,R)-TsDPEN | 2-Methylquinoline | 100 | 20 | 60 | 6 | >99 | >99 | Org. Lett., 2008, 10 (21), pp 4947–4950 |
Note: S/C = Substrate-to-Catalyst ratio. SDPO = Spirobiindane-diphosphinite. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.
Conclusion
The enantioselective synthesis of this compound is a valuable process for obtaining chiral building blocks for drug discovery. While direct asymmetric hydrogenation methods are well-established for the quinoline scaffold, specific optimization for the 7-methoxy substrate is likely required. The copper-catalyzed asymmetric hydrosilylation of the corresponding 1,2-dihydroquinoline offers a reliable, albeit indirect, route to a chiral precursor with good enantioselectivity. Researchers are encouraged to use the provided general protocols as a starting point for developing a highly efficient and enantioselective synthesis of the target molecule.
References
Application Notes and Protocols: 7-Methoxy-1,2,3,4-tetrahydroquinoline in the Design of Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1][2] Within the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, derivatives of THQ are being actively investigated for their neuroprotective potential. The introduction of substituents, such as a methoxy group at the 7th position (7-methoxy-1,2,3,4-tetrahydroquinoline), can significantly modulate the molecule's physicochemical properties and biological activity.[3]
While direct studies on the neuroprotective effects of this compound are limited, research on closely related analogs provides a strong rationale for its use as a foundational scaffold in the design of novel neuroprotective agents. These agents typically function by mitigating oxidative stress, reducing neuroinflammation, inhibiting apoptosis, and modulating neurotransmitter systems.[4] These notes provide an overview of the key mechanisms, experimental protocols, and design principles relevant to this class of compounds.
Key Neuroprotective Mechanisms of Methoxy-Substituted Tetrahydroquinoline Analogs
The neuroprotective effects of THQ derivatives are often multi-faceted. The methoxy group, being an electron-donating group, can influence the antioxidant capacity and receptor-binding affinity of the parent molecule.[3] Key mechanisms include:
-
Anti-inflammatory Activity: A primary driver of neurodegeneration is chronic neuroinflammation, often mediated by over-activated microglia. Several THQ and tetrahydroisoquinoline (THIQ) analogs have been shown to suppress this process. For instance, 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ) reduces the production of nitric oxide (NO) and pro-inflammatory cytokines (IL-1β, TNF-α) in activated microglia by inhibiting the nuclear translocation of NF-κB.[5] Similarly, 7-methoxyflavanone, a related compound, has been shown to inhibit the TLR4/MyD88/MAPK signaling pathway.[6]
-
Antioxidant and Radical Scavenging Activity: Oxidative stress is a pathological hallmark of many neurodegenerative diseases.[7] The secondary amine within the THQ ring can participate in radical scavenging.[3] Studies on compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) demonstrate a significant reduction in oxidative stress markers and an enhancement of the endogenous antioxidant system, including the activation of Nrf2 and Foxo1 transcription factors.[4]
-
Anti-Apoptotic Effects: By mitigating upstream insults like oxidative stress and inflammation, THQ derivatives can prevent the activation of apoptotic cascades. HTHQ administration in a rat model of Parkinson's disease led to the normalization of chaperone-like activity and a decrease in pro-apoptotic markers.[4]
-
Enzyme Inhibition: Certain THQ derivatives are designed as enzyme inhibitors relevant to neurodegeneration. For example, 5-amino-5,6,7,8-tetrahydroquinolinones were developed as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[8]
Data on Representative Neuroprotective Tetrahydroquinoline/isoquinoline Analogs
The following table summarizes quantitative data from studies on neuroprotective compounds structurally related to 7-methoxy-THQ, illustrating their potential efficacy.
| Compound Name | Model System | Assay | Key Results | Reference |
| AMTIQ (2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline) | LPS-activated BV-2 microglia | Nitric Oxide (NO) Production | Significant reduction in NO levels | |
| MPTP-treated mouse model of Parkinson's Disease | Dopaminergic Neuron Survival | Increased survival of dopaminergic neurons in the substantia nigra | [5] | |
| HTHQ (6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) | Rotenone-induced rat model of Parkinson's Disease | Oxidative Stress Markers | Significant decrease in lipid and protein oxidation products | [3] |
| Rotenone-induced rat model of Parkinson's Disease | Pro-inflammatory Cytokines | Reduction in mRNA content of pro-inflammatory cytokines | [7] | |
| 7-MH (7-methoxyheptaphylline) | H₂O₂-treated SH-SY5Y cells | Cell Viability (MTT Assay) | Significant increase in cell viability compared to H₂O₂-insulted cells | [9] |
| H₂O₂-treated SH-SY5Y cells | Apoptosis-related proteins | Inhibition of P-GSK-3 and cleaved caspase-3; activation of anti-apoptotic proteins | [9] |
Visualizing Mechanisms and Workflows
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK\n(JNK, ERK, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="IKK -> IκB -> NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_nuc [label="NF-κB (Nuclear)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; THQ [label="Methoxy-THQ\nDerivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> MAPK; MyD88 -> NFkB; MAPK -> NFkB_nuc; NFkB -> NFkB_nuc [label="Translocation"]; NFkB_nuc -> Cytokines [label="Transcription"];
// Inhibition THQ -> MAPK [arrowhead=tee, color="#34A853", style=dashed, penwidth=2]; THQ -> NFkB [arrowhead=tee, color="#34A853", style=dashed, penwidth=2]; } dot Caption: Inhibition of key neuroinflammatory signaling pathways by THQ derivatives.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of a test compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death. The human neuroblastoma cell line SH-SY5Y is commonly used.
Materials:
-
SH-SY5Y cells (ATCC CRL-2266)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., 7-methoxy-THQ derivative) dissolved in DMSO
-
Hydrogen Peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control if available (e.g., N-acetylcysteine, NAC, at 100 µM).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 250 µM (concentration may need optimization) to all wells except the untreated control group. Incubate for an additional 4-24 hours.[9]
-
Cell Viability Assessment (MTT Assay): a. Remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. b. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible. c. Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.
Protocol 2: In Vitro Anti-Neuroinflammation Assay
This protocol uses the BV-2 murine microglial cell line to evaluate the anti-inflammatory properties of a test compound by measuring its effect on lipopolysaccharide (LPS)-induced nitric oxide production.
Materials:
-
BV-2 microglial cells
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard curve
-
96-well plates
Procedure:
-
Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control. Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): a. Prepare a sodium nitrite standard curve (e.g., 0-100 µM). b. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent B and incubate for another 10 minutes. e. Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. A reduction in nitrite levels in compound-treated wells compared to the LPS-only wells indicates anti-inflammatory activity.[5]
Protocol 3: In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease
This protocol provides a general framework for assessing the neuroprotective efficacy of a compound in a widely used toxin-induced model of Parkinson's disease. (Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Test compound
-
Vehicle for compound administration (e.g., saline, DMSO/Cremophor emulsion)
-
Behavioral testing apparatus (e.g., Rotarod, vertical grid)
-
Tissue processing reagents for immunohistochemistry (e.g., paraformaldehyde, antibodies against Tyrosine Hydroxylase [TH])
Procedure:
-
Animal Groups: Divide mice into groups (n=8-12 per group):
-
Group 1: Vehicle control
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + Test Compound (low dose)
-
Group 4: MPTP + Test Compound (high dose)
-
-
Compound Administration: Administer the test compound or vehicle (e.g., via intraperitoneal injection or oral gavage) daily for a pre-determined period (e.g., 14 days).
-
MPTP Induction: On specified days during the treatment period (e.g., days 7-11), administer MPTP (e.g., 20-30 mg/kg, intraperitoneally) to the relevant groups. The MPTP regimen must be carefully optimized.
-
Behavioral Testing: After the induction period (e.g., on day 14), perform behavioral tests to assess motor coordination and strength.
-
Rotarod Test: Measure the latency to fall from a rotating rod.
-
Vertical Grid Test: Measure the time taken for the mouse to turn and descend a wire grid.[5]
-
-
Tissue Collection and Analysis: a. At the end of the experiment, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. b. Dissect the brains and prepare coronal sections of the substantia nigra and striatum. c. Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to stain dopaminergic neurons and their fibers.
-
Data Analysis:
-
Compare behavioral scores between groups using appropriate statistical tests (e.g., ANOVA).
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods. An increase in neuron survival and fiber density in the compound-treated groups compared to the MPTP-only group indicates neuroprotection.[5]
-
References
- 1. 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | 43207-78-9 | Benchchem [benchchem.com]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Methoxy-1,2,3,4-tetrahydroquinoline in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-methoxy-1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Its derivatives have emerged as a promising class of agents in anticancer drug discovery, exhibiting a range of activities including inhibition of critical cellular processes like tubulin polymerization and signal transduction pathways. The methoxy group at the 7-position has been shown to be a key determinant for the antiproliferative effects of some tetrahydroquinoline-based compounds. This document provides a comprehensive overview of the application of this compound derivatives in oncology research, complete with quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.
Mechanism of Action and Signaling Pathways
Derivatives of the this compound scaffold have been investigated for their potential to target fundamental cellular processes involved in cancer progression. Two of the most prominent mechanisms of action are the inhibition of tubulin polymerization and the modulation of the PI3K/AKT/mTOR signaling pathway.
Inhibition of Tubulin Polymerization
Several studies have highlighted that N-aryl-substituted tetrahydroquinolines, including those with a methoxy group, can act as potent inhibitors of tubulin polymerization. These compounds often bind to the colchicine binding site on β-tubulin, disrupting the dynamic assembly and disassembly of microtubules. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. The 7-methoxy substitution pattern is considered important for the antiproliferative activity of these compounds.
The Versatility of the 7-Methoxy-1,2,3,4-tetrahydroquinoline Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 7-methoxy-1,2,3,4-tetrahydroquinoline (7-MeO-THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Its structural rigidity, coupled with the electron-donating nature of the methoxy group at the 7-position, provides a unique chemical space for synthesizing compounds with a wide range of biological activities. This document provides detailed application notes on the utility of the 7-MeO-THQ scaffold, with a focus on its application in the development of anticancer agents. While direct biological data for 7-MeO-THQ derivatives is emerging, extensive research on the closely related 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold provides a strong foundation for its potential applications. The experimental protocols detailed herein are broadly applicable to the synthesis and evaluation of derivatives from both scaffolds.
Application Notes
The 7-MeO-THQ core is a key building block for constructing molecules that can interact with various biological targets, including protein kinases and tubulin. The methoxy group at the 7-position can influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability, and can also participate in key binding interactions within the target protein.
Anticancer Drug Discovery
Derivatives of the closely related 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold have demonstrated potent anticancer activity by targeting tubulin polymerization. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Key Advantages of the Scaffold:
-
Synthetic Tractability: The tetrahydroquinoline core can be readily synthesized and functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Potent Biological Activity: As demonstrated by the 6-methoxy analogues, this class of compounds can exhibit high cytotoxicity against a range of cancer cell lines, including those with multidrug resistance.
-
Favorable Pharmacokinetic Profile: The scaffold can be modified to optimize drug-like properties, including aqueous solubility and metabolic stability.
Quantitative Data Presentation
The following tables summarize the in vitro biological data for a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, which serve as a strong predictive model for the potential of 7-methoxy analogues.
| Compound | A549 (Lung Cancer) GI₅₀ (nM) | KB (Nasopharyngeal Cancer) GI₅₀ (nM) | KBvin (Multidrug-Resistant KB) GI₅₀ (nM) | DU145 (Prostate Cancer) GI₅₀ (nM) |
| 6b | 11 | 12 | 19 | 15 |
| 6c | 190 | 180 | 190 | 180 |
| 6d | 1.5 | 1.7 | 1.6 | 1.5 |
| 6e | 11 | 11 | 12 | 11 |
| 5f | 120 | 110 | 130 | 120 |
| Paclitaxel | 2.1 | 1.9 | 380 | 2.5 |
GI₅₀: 50% Growth Inhibition Concentration
| Compound | Tubulin Assembly IC₅₀ (µM) | Inhibition of Colchicine Binding (%) at 5 µM |
| 6b | 0.92 | 98 |
| 6c | 0.95 | 99 |
| 6d | 0.93 | 99 |
| 6e | 1.0 | 99 |
| 5f | 1.0 | 75 |
| Combretastatin A-4 | 0.96 | 98 |
IC₅₀: 50% Inhibitory Concentration
Experimental Protocols
Synthesis of N-Aryl-7-methoxy-1,2,3,4-tetrahydroquinolines
This protocol describes a general method for the synthesis of N-aryl-7-methoxy-1,2,3,4-tetrahydroquinolines via a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the aryl halide (1.1 eq.), Cs₂CO₃ (2.0 eq.), Pd₂(dba)₃ (0.05 eq.), and Xantphos (0.1 eq.).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-7-methoxy-1,2,3,4-tetrahydroquinoline.
Diagram of Synthetic Workflow
Caption: General synthetic scheme for N-aryl-7-MeO-THQ derivatives.
In Vitro Cytotoxicity MTT Assay
This protocol details the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using a standard MTT assay.[1][2][3]
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ or IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration.
Diagram of MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay
This protocol describes a method to assess the inhibitory effect of compounds on tubulin polymerization in vitro.[4][5][6][7][8]
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Test compounds and control inhibitors (e.g., colchicine, paclitaxel)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of tubulin in polymerization buffer.
-
On ice, prepare the reaction mixtures in the wells of a pre-chilled 96-well plate. Each well should contain tubulin, GTP, and the test compound at the desired concentration. Include controls with no compound (vehicle) and with known inhibitors/stabilizers.
-
Place the plate in a microplate reader pre-warmed to 37 °C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Determine the IC₅₀ value by analyzing the effect of different compound concentrations on the rate and extent of tubulin polymerization.
Diagram of Tubulin Polymerization Inhibition Pathway
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols for the Quantification of 7-Methoxy-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this analyte is crucial for various stages of research and development, including pharmacokinetic studies, metabolic profiling, and quality control of synthesized compounds. This document provides detailed application notes and a proposed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Disclaimer: As of the latest literature search, no specific validated quantitative analytical methods for this compound have been published. The following protocol is a proposed method adapted from established analytical procedures for structurally similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and its derivatives. This protocol should serve as a starting point and must be fully validated for its intended use.
I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound, particularly in complex biological matrices, due to its superior sensitivity, specificity, and wide dynamic range.
Principle: The method involves chromatographic separation of the analyte from the sample matrix using High-Performance Liquid Chromatography (HPLC), followed by ionization and detection using a tandem mass spectrometer. Quantification is achieved by Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
Proposed LC-MS/MS Parameters
1. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good retention and separation of the analyte.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is proposed to ensure good peak shape and separation from potential interferences.
| Time (min) | % B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for this basic compound.
-
Precursor and Product Ions: The exact mass of this compound is 163.10 g/mol . The protonated molecule [M+H]⁺ at m/z 164.1 would be the precursor ion. Product ions would need to be determined by direct infusion of a standard solution and fragmentation optimization. A plausible fragmentation would involve the loss of a methyl group or cleavage of the tetrahydroquinoline ring.
-
Proposed MRM Transition: 164.1 > 132.1 (This is a hypothetical transition and requires experimental verification).
-
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., this compound-d3) is the ideal internal standard. If unavailable, a structurally similar compound with a close retention time and similar ionization efficiency can be used (e.g., 6-Methoxy-1,2,3,4-tetrahydroquinoline).
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
II. Quantitative Data Summary
The following table summarizes the expected quantitative performance of the proposed LC-MS/MS method upon validation. These are target values and may vary based on instrumentation and matrix.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery | > 80% |
III. Experimental Protocols
A. Protocol for Preparation of Standard and Quality Control (QC) Samples
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50% methanol in water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) from a separate weighing of the reference standard.
B. Protocol for Sample Preparation from Biological Matrix (e.g., Plasma)
This protocol describes a protein precipitation method, which is a simple and effective way to extract the analyte from plasma.
-
Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
IV. Visualizations
Caption: Overall workflow for the quantification of this compound.
Caption: Logical flow of the LC-MS/MS system for analyte analysis.
Application Notes and Protocols for the Derivatization of 7-Methoxy-1,2,3,4-tetrahydroquinoline in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the chemical modification of 7-methoxy-1,2,3,4-tetrahydroquinoline, a privileged scaffold in medicinal chemistry. The protocols outlined herein describe key derivatization reactions, including N-alkylation, N-acylation, and electrophilic aromatic substitution, to facilitate the generation of compound libraries for structure-activity relationship (SAR) studies. Quantitative data from published literature on the anticancer activities of representative derivatives are summarized to guide compound design. Furthermore, relevant biological pathways, such as the PI3K/Akt/mTOR signaling cascade, which is a known target for such compounds, are illustrated to provide a mechanistic context for drug discovery efforts.
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) core is a fundamental structural motif present in a multitude of biologically active natural products and synthetic compounds. The incorporation of a methoxy group at the 7-position significantly influences the electronic properties of the aromatic ring and provides a key handle for molecular recognition by biological targets. Derivatization of the this compound scaffold is a common strategy in drug discovery to explore and optimize pharmacological activity. This application note offers a practical guide to the synthesis of diverse analogs and presents SAR data to inform the design of novel therapeutic agents, particularly in the area of oncology.
Derivatization Strategies
The primary points for derivatization of this compound are the secondary amine at the 1-position (N1) and the electron-rich aromatic ring, primarily at the 6- and 8-positions.
Application Notes and Protocols for High-Throughput Screening of 7-Methoxy-1,2,3,4-tetrahydroquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-methoxy-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Analogs of this molecule have shown promise in several therapeutic areas, including oncology and neurodegenerative diseases. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such analogs to identify lead compounds with desired biological activities. These application notes provide detailed methodologies for HTS assays relevant to the potential targets of this compound analogs, focusing on cell-based and biochemical assays.
A critical consideration when screening libraries of fused tetrahydroquinolines is the potential for pan-assay interference compounds (PAINS).[1][2][3] These molecules can appear as hits in multiple assays due to non-specific activity or assay artifacts, rather than specific interactions with the intended target.[1][2][3] Therefore, rigorous follow-up studies and orthogonal assays are crucial to validate any initial hits from HTS campaigns involving this scaffold.
Potential Biological Targets and Screening Strategies
Based on the activities of related quinoline and tetrahydroquinoline derivatives, two primary target classes are of high interest for screening this compound analogs:
-
Tubulin and Microtubule Dynamics: Many quinoline-based compounds have been identified as inhibitors of tubulin polymerization, a validated target for anticancer drugs.[4][5][6] HTS assays can be designed to identify compounds that disrupt microtubule formation.
-
G-Protein Coupled Receptors (GPCRs): The tetrahydroisoquinoline scaffold, structurally related to tetrahydroquinoline, is found in numerous compounds that modulate GPCRs.[7][8] GPCRs are a large family of cell surface receptors involved in a wide range of physiological processes, making them attractive drug targets.[9][10]
Data Presentation: High-Throughput Screening of Tetrahydroquinoline Analogs
The following tables summarize representative quantitative data from HTS and downstream assays for compounds containing the tetrahydroquinoline scaffold or related structures. This data illustrates the potency that can be achieved with this class of compounds.
Table 1: Anti-proliferative Activity of N-aryl-1,2,3,4-tetrahydroquinoline Analogs [4]
| Compound | Cell Line | GI50 (nM) |
| 1a | A549 | 1.5 |
| KB | 1.7 | |
| 1b | A549 | 11 |
| KB | 18 |
Table 2: Tubulin Polymerization Inhibition [4]
| Compound | IC50 (µM) |
| 1a | 0.93 |
| 1b | 1.0 |
Table 3: Antiproliferative Activity of a Novel Tetrahydroquinolinone Derivative [11]
| Compound | Cell Line | IC50 (µM) |
| 20d | HCT-116 (Colon Cancer) | 2.54 |
| A-549 (Lung Cancer) | 3.13 | |
| MCF-7 (Breast Cancer) | 4.21 |
Experimental Protocols
Protocol 1: Fluorescence-Based Tubulin Polymerization HTS Assay
This biochemical assay is designed to identify compounds that inhibit or enhance tubulin polymerization by monitoring the fluorescence of a reporter dye that binds to polymerized microtubules.[12][13]
Materials:
-
Tubulin (purified from porcine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole)
-
Test compounds (dissolved in DMSO)
-
Positive Control: Paclitaxel (stabilizer)
-
Negative Control: Vinblastine (destabilizer)
-
Black, clear-bottom 384-well plates
-
Temperature-controlled fluorescence plate reader
Assay Workflow:
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin polymerization reaction mixture containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and 6.3 µM DAPI.[13] Keep the tubulin solution on ice to prevent premature polymerization.
-
Compound Plating: Using an acoustic liquid handler or multichannel pipette, dispense nanoliter to microliter volumes of test compounds, positive controls (Paclitaxel, final concentration 10 µM), and negative controls (Vinblastine, final concentration 10 µM) into a 384-well plate. The final DMSO concentration should not exceed 1%.
-
Initiate Polymerization: Pre-warm the fluorescence plate reader to 37°C. Initiate the polymerization reaction by adding the tubulin polymerization reaction mixture to each well of the compound plate.
-
Data Acquisition: Immediately place the plate in the pre-warmed reader and begin kinetic measurements. Read the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60-90 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.
-
Determine the steady-state polymer mass from the fluorescence value at the plateau.
-
For dose-response curves, plot Vmax or steady-state fluorescence against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine IC50 (for inhibitors) or EC50 (for enhancers) values.
-
Protocol 2: BRET-Based GPCR Ligand Binding Assay
This cell-based assay measures the binding of a fluorescently labeled ligand to a GPCR that is N-terminally tagged with a bioluminescent protein (e.g., NanoLuc). Binding is detected by Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc donor and the fluorescent ligand acceptor.[14] This protocol is for a competition binding assay to identify compounds that displace the fluorescent ligand.
Materials:
-
HEK293 cells stably expressing the GPCR of interest tagged with NanoLuc (Nluc-GPCR).
-
Fluorescently labeled antagonist for the target GPCR.
-
Unlabeled antagonist for the target GPCR (for determining non-specific binding).
-
Test compounds (dissolved in DMSO).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Nano-Glo® Live Cell Reagent (or equivalent furimazine-based substrate).
-
White, opaque 384-well plates.
-
Luminescence plate reader capable of measuring dual-wavelength emissions (e.g., for donor and acceptor).
Signaling Pathway and Assay Principle:
Procedure:
-
Cell Plating: Seed Nluc-GPCR expressing HEK293 cells into white, opaque 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Addition: On the day of the assay, remove the culture medium and replace it with Assay Buffer. Add test compounds at various concentrations.
-
Fluorescent Ligand Addition: Add the fluorescently labeled antagonist to all wells at a final concentration equal to its Kd. For determining non-specific binding, add a saturating concentration of the unlabeled antagonist to control wells.
-
Incubation: Incubate the plate at 37°C for a time sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Substrate Addition and Measurement: Add the Nano-Glo® Live Cell Reagent to all wells. Immediately measure the luminescence at two wavelengths: one for the NanoLuc donor (e.g., 460 nm) and one for the fluorescent acceptor (e.g., >500 nm, depending on the fluorophore).
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the data to the controls (0% inhibition for vehicle-treated wells, 100% inhibition for wells with excess unlabeled antagonist).
-
Plot the normalized BRET ratio against the logarithm of the test compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cell Viability/Cytotoxicity HTS Assay
This is a primary cell-based assay to identify compounds that affect cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a common choice for HTS due to its simplicity and sensitivity. It quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549).
-
Cell culture medium and supplements.
-
Test compounds (dissolved in DMSO).
-
Positive Control: Staurosporine or another known cytotoxic agent.
-
White, opaque 384-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Luminescence plate reader.
Assay Workflow:
Procedure:
-
Cell Plating: Seed cells into 384-well white, opaque plates at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the this compound analogs to the cells. Include vehicle controls (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plates for a period appropriate for the cell line and expected mechanism of action (typically 48-72 hours).
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a "no cells" or "toxin-killed" control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Concluding Remarks
The protocols provided offer a robust starting point for the high-throughput screening of this compound analogs. Given the potential for this scaffold to act as a PAIN, it is imperative that hits from any primary screen are subjected to a rigorous validation cascade. This should include re-testing of freshly sourced compounds, testing in orthogonal assays (e.g., a different assay format for the same target), and biophysical methods to confirm direct target engagement. Careful execution of these HTS assays and diligent follow-up will be critical in identifying genuine, potent, and specific modulators derived from the this compound scaffold for further drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Fragments: Beware of fused tetrahydroquinolines [practicalfragments.blogspot.com]
- 4. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of research progress of antitumor drugs based on tubulin targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | 43207-78-9 | Benchchem [benchchem.com]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 9. Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug-Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 7-Methoxy-1,2,3,4-tetrahydroquinoline Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro and in vivo models for evaluating the biological activity of 7-Methoxy-1,2,3,4-tetrahydroquinoline and its derivatives. The protocols detailed below are based on established methodologies for assessing anticancer and tubulin polymerization inhibitory effects.
In Vitro Models: Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activities against a panel of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.
Data Presentation: In Vitro Anticancer and Tubulin Polymerization Inhibitory Activities
The following table summarizes the reported growth inhibitory (GI50) and concentration-dependent inhibitory (IC50) values for various this compound derivatives against several human cancer cell lines and in tubulin polymerization assays.
| Compound ID | Cancer Cell Line | GI50 (nM) | Tubulin Polymerization IC50 (µM) | Reference |
| 6d | A549 (Lung) | 1.5 | 0.93 | [1] |
| KB (Nasopharyngeal) | 1.7 | [1] | ||
| KBvin (Multidrug-Resistant) | 1.5 | [1] | ||
| DU145 (Prostate) | 1.6 | [1] | ||
| 4a | A549, KB, KBvin, DU145 | 16 - 20 | 0.85 | [2] |
| 5f | - | - | 1.0 | [1] |
| 6b | - | 11 - 190 | 0.92 - 1.0 | [1] |
| 6c | - | 11 - 190 | 0.92 - 1.0 | [1] |
| 6e | - | 11 - 190 | 0.92 - 1.0 | [1] |
| Compound 15 | MCF-7 (Breast) | 15,160 | - | [3] |
| HepG-2 (Liver) | 18,740 | - | [3] | |
| A549 (Lung) | 18,680 | - | [3] | |
| Compound 20d | HCT-116 (Colon) | 12,040 | - | [4] |
| A-549 (Lung) | 12,550 | - | [4] |
GI50: The concentration of the drug that causes 50% inhibition of cell growth. IC50: The concentration of the drug that causes 50% inhibition of a specific biological or biochemical function.
Experimental Protocols: In Vitro Assays
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
This compound derivative stock solution in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Tubulin Polymerization Assay
This assay measures the ability of this compound derivatives to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Test compound in DMSO
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare a tubulin solution in General Tubulin Buffer on ice. Prepare a GTP stock solution.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance versus time to obtain polymerization curves. Calculate the IC50 value by comparing the extent of polymerization in the presence of the inhibitor to the control.
In Vivo Models: Antitumor Efficacy
The in vivo antitumor activity of this compound derivatives can be evaluated using xenograft models in immunocompromised mice.
Experimental Protocol: MCF-7 Xenograft Model
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MCF-7 human breast cancer cells
-
Matrigel
-
This compound derivative formulated for in vivo administration
-
Calipers
Procedure:
-
Cell Preparation: Culture MCF-7 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer the test compound (e.g., 1.0 mg/kg, intravenously) and vehicle control according to a predetermined schedule (e.g., every 5 days for 3 weeks).[5]
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.
Signaling Pathway Analysis
Some tetrahydroquinoline derivatives have been shown to induce autophagy through the PI3K/AKT/mTOR signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the proposed mechanism of action for certain tetrahydroquinoline derivatives in inducing autophagy by inhibiting the PI3K/AKT/mTOR pathway.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by a tetrahydroquinoline derivative.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols.
In Vitro Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer screening using the SRB assay.
In Vivo Xenograft Model Workflow
Caption: Workflow for the in vivo evaluation of antitumor activity in a xenograft model.
References
- 1. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pictet-Spengler Reactions for 7-Methoxy-Tetrahydroquinolines
Welcome to the technical support center for the optimization of Pictet-Spengler reactions, with a specific focus on the synthesis of 7-methoxy-tetrahydroquinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction for synthesizing 7-methoxy-tetrahydro-β-carbolines?
The Pictet-Spengler reaction is a two-step process involving the condensation of a β-arylethylamine (in this case, 7-methoxytryptamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The electron-donating 7-methoxy group on the indole ring activates it for electrophilic substitution, facilitating the reaction.[1][2] The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to form the tetrahydro-β-carboline ring system.
Q2: Which acid catalysts are most effective for this reaction?
The choice of acid catalyst is critical and can significantly impact the reaction's success.[3] Commonly used catalysts include:
-
Protic Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) are frequently used.[1]
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) can also be effective.[1]
-
Organocatalysts: For enantioselective reactions, chiral phosphoric acids or thiourea derivatives are often employed.[1][3]
The optimal catalyst and its concentration are substrate-dependent and often require empirical optimization.
Q3: What solvents are recommended for the Pictet-Spengler reaction of 7-methoxytryptamine?
Both protic and aprotic solvents can be used, and the choice depends on the specific reactants and catalyst.[1]
-
Aprotic Solvents: Dichloromethane (CH₂Cl₂), toluene, and acetonitrile are common choices, particularly for reactions using Lewis acid or organocatalysts.[1]
-
Protic Solvents: Methanol and water can be used, sometimes with co-solvents.[1] In some cases, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can act as both solvent and catalyst.[4]
Q4: Can ketones be used instead of aldehydes with 7-methoxytryptamine?
Yes, ketones can be used, but they are generally less reactive than aldehydes. The reaction with ketones may require stronger acidic conditions, higher temperatures, or longer reaction times to proceed efficiently.
Q5: How does the 7-methoxy group influence the reaction?
The electron-donating nature of the methoxy group at the 7-position of the indole ring increases the nucleophilicity of the aromatic system. This generally leads to higher yields under milder reaction conditions compared to unsubstituted tryptamines.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Possible Cause: Inappropriate reaction conditions (temperature, time, concentration).
-
Solution: Systematically vary the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. Ensure the concentration of reactants is appropriate; reactions that are too dilute may proceed slowly.
-
-
Possible Cause: Poor quality of starting materials.
-
Solution: Ensure the 7-methoxytryptamine and the aldehyde/ketone are pure. Impurities can lead to side reactions or inhibit the catalyst.[3] Consider purifying starting materials if their purity is questionable.
-
-
Possible Cause: Sub-optimal acid catalyst or concentration.
-
Solution: The choice and amount of acid are crucial.[3] For less reactive substrates, stoichiometric amounts of a strong acid like TFA may be necessary. For more sensitive substrates, a weaker acid or a catalytic amount may be sufficient. It is advisable to screen a few different acids and concentrations to find the optimal conditions.
-
-
Possible Cause: Presence of moisture.
-
Solution: The reaction can be sensitive to moisture. Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive catalysts like Lewis acids.
-
Issue 2: Formation of Multiple Products/Side Reactions
-
Possible Cause: Formation of undesired regioisomers or byproducts.
-
Solution: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product over thermodynamic byproducts.[1] Careful selection of the acid catalyst can also influence selectivity.
-
-
Possible Cause: Impure starting materials.
-
Solution: As mentioned previously, impurities are a common cause of side reactions. Ensure high purity of all reactants and solvents.
-
Issue 3: Poor Diastereoselectivity (for chiral products)
-
Possible Cause: Reaction conditions favoring a mixture of diastereomers.
-
Solution: The diastereoselectivity of the Pictet-Spengler reaction can often be influenced by the solvent and the acid catalyst. For instance, in the synthesis of 1,3-disubstituted tetrahydro-β-carbolines from L-tryptophan derivatives, the cis isomer is often the kinetic product, while the trans isomer is the thermodynamic product.[5] Acetonitrile or nitromethane have been shown to favor high cis diastereoselectivity.[5][6]
-
-
Possible Cause: Racemization.
-
Solution: For enantioselective reactions, loss of stereochemical integrity can occur. Maintaining a low reaction temperature is critical to prevent racemization.[1] The choice of an appropriate chiral catalyst or auxiliary is also paramount.
-
Issue 4: Difficulty in Product Purification
-
Possible Cause: Co-elution of product with unreacted starting materials.
-
Solution: Monitor the reaction by TLC to ensure it has gone to completion.[1] If the product and starting materials have similar polarities, consider derivatizing the product to alter its polarity for easier separation by column chromatography.
-
-
Possible Cause: Product is an insoluble salt.
-
Solution: After quenching the reaction, ensure the pH is adjusted appropriately to have the product in its freebase form, which is typically more soluble in organic solvents for extraction and purification. A basic wash (e.g., with saturated aqueous sodium bicarbonate) is a common step.[2]
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Pictet-Spengler Reaction of 6-Methoxytryptamine with a Ketoester
Note: 6-methoxytryptamine is a close structural analog of 7-methoxytryptamine, and the data provides valuable insights into reaction optimization.
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. (cis:trans) |
| 1 | Chiral Squaramide (20) | - | Toluene | RT | 24 | 65 | 85:15 |
| 2 | Chiral Squaramide (20) | Benzoic Acid (15) | Toluene | RT | 12 | 92 | 90:10 |
| 3 | Chiral Squaramide (20) | Acetic Acid (15) | CH₂Cl₂ | 0 | 24 | 88 | 88:12 |
| 4 | TFA (100) | - | CH₂Cl₂ | RT | 4 | 75 | 50:50 |
| 5 | Sc(OTf)₃ (10) | - | Acetonitrile | 50 | 8 | 85 | 60:40 |
(Data adapted from a study on the asymmetric Pictet-Spengler reaction of 6-methoxytryptamine with a chiral α-ketoester.[7])
Experimental Protocols
Protocol 1: General Acid-Catalyzed Pictet-Spengler Reaction
This protocol provides a general procedure for the synthesis of 1-substituted-7-methoxy-tetrahydro-β-carbolines.
Materials:
-
7-methoxytryptamine (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Acid catalyst (e.g., trifluoroacetic acid, 1.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 7-methoxytryptamine in the anhydrous solvent in a round-bottom flask.
-
Add the aldehyde to the stirred solution at room temperature.
-
Add the acid catalyst (e.g., TFA) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: Enantioselective Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst
This protocol is for achieving enantioselectivity in the Pictet-Spengler reaction.
Materials:
-
7-methoxytryptamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Chiral phosphoric acid catalyst (e.g., 5-10 mol%)
-
Dry, aprotic solvent (e.g., toluene or dichloromethane)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral phosphoric acid catalyst in the dry, aprotic solvent.
-
Add the 7-methoxytryptamine to the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).[1]
-
Add the aldehyde dropwise to the reaction mixture.
-
Stir the reaction at the cooled temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction, typically with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Work up the reaction mixture as described in Protocol 1.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.[1]
Visualizations
Caption: General experimental workflow for the acid-catalyzed Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pages.jh.edu [pages.jh.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Bischler-Napieralski Synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
This technical support guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline synthesis via the Bischler-Napieralski reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is not proceeding, or the yield of the desired 3,4-dihydroisoquinoline intermediate is very low. What are the potential causes and solutions?
Low or no yield can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Insufficiently Activated Aromatic Ring | The methoxy group at the 7-position is electron-donating and should activate the ring for cyclization. However, if other deactivating groups are present, or if the conditions are not optimal, the reaction may be sluggish. Consider using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1][2] |
| Inadequate Dehydrating Agent | For less reactive substrates, POCl₃ alone may not be sufficient. A combination of P₂O₅ in refluxing POCl₃ is often more effective.[1][3] Alternatively, modern, milder methods using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine can be more efficient and suitable for sensitive substrates.[3][4] |
| Decomposition of Starting Material or Product | Prolonged reaction times at high temperatures can lead to decomposition and tar formation.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] |
| Inappropriate Reaction Conditions | The choice of solvent and temperature is critical.[5] Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] Solvents like toluene, xylene, or acetonitrile are commonly used.[3][6] |
Q2: I am observing a significant amount of a styrene derivative as a side product. How can I minimize this?
The formation of a styrene derivative is likely due to a retro-Ritter reaction, a common side reaction in the Bischler-Napieralski synthesis.[2][6] This occurs through the fragmentation of the nitrilium ion intermediate.[6]
To mitigate this:
-
Use Milder Reaction Conditions: Employing a modern protocol with triflic anhydride (Tf₂O) and 2-chloropyridine allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[5]
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[2][6]
-
Alternative Chemistry: A procedure using oxalyl chloride to form an N-acyliminium intermediate is less prone to fragmentation.[5][2][6]
Q3: The final reduction of the 3,4-dihydroisoquinoline intermediate to 7-Methoxy-1,2,3,4-tetrahydroisoquinoline is giving low yields. What can I do?
The reduction of the imine intermediate is a crucial final step.
| Potential Cause | Recommended Solution |
| Ineffective Reducing Agent | Sodium borohydride (NaBH₄) in methanol is a commonly used and effective reducing agent for this transformation.[4] Ensure the NaBH₄ is fresh and added portion-wise at a controlled temperature (e.g., 0 °C) to manage the reaction's exothermicity.[4] |
| Incomplete Reaction | Monitor the reduction by TLC to ensure the disappearance of the starting dihydroisoquinoline. If the reaction is sluggish, consider extending the reaction time or adding a slight excess of the reducing agent. |
| Workup Issues | After reduction, the reaction is typically quenched with water and the product is extracted with an organic solvent like dichloromethane (DCM).[4] Ensure proper pH adjustment during workup to neutralize any remaining reagents and facilitate efficient extraction. Washing with brine and drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) is crucial before solvent evaporation.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Bischler-Napieralski reaction?
The reaction is an intramolecular electrophilic aromatic substitution.[1][2] It is generally believed to proceed through one of two main pathways, depending on the reaction conditions.[1][3]
-
Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization.[1]
-
Mechanism II: Proceeds through a highly electrophilic nitrilium ion intermediate that is trapped by the electron-rich aromatic ring to cyclize.[1][3] Current understanding suggests that reaction conditions can influence which mechanism is predominant.[1][3]
Q2: What are the most common dehydrating and condensing agents used in this synthesis?
Commonly used reagents include:
For substrates with electron-donating groups like the 7-methoxy group, POCl₃ is often sufficient. However, for less reactive systems, a combination of P₂O₅ in refluxing POCl₃ is more effective.[1][2]
Q3: How do I choose the right solvent for the reaction?
Anhydrous solvents are essential. Common choices include:
The choice of solvent can influence the reaction temperature, with higher-boiling solvents like toluene or xylene allowing for reflux at higher temperatures.[6]
Q4: How can I purify the final product, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline?
Purification of the crude product is typically achieved by:
-
Column Chromatography: Silica gel column chromatography is a common method to separate the desired product from any remaining starting materials or side products.[3][7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure compound.[4]
-
Distillation: For liquid products, distillation under reduced pressure (e.g., Kugelrohr) can be an effective purification method.[8]
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried round-bottom flask, add the starting β-(3-methoxyphenyl)ethylamide (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.[3]
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution.[3] The addition may be exothermic, so cooling in an ice bath may be necessary.[3]
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[3]
-
Once the cyclization is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.[3]
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[3]
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude 6-methoxy-3,4-dihydroisoquinoline intermediate.[3][4]
-
Dissolve the crude intermediate in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0 °C.[4]
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the addition of water and extract with DCM.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.[4]
-
Purify the crude product by column chromatography or recrystallization.[3][4]
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This method often provides higher yields and is suitable for more sensitive substrates.[5]
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-(3-methoxyphenyl)ethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[5]
-
Add 2-chloropyridine (2.0 equiv) to the solution.[5]
-
Cool the mixture to -20 °C using a suitable cooling bath.[5]
-
Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[5]
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[5]
-
At 0 °C, add a solution of NaBH₄ (12 equiv) in methanol (20 mL).[4]
-
Allow the resulting mixture to stir while slowly warming to room temperature over 1 hour.[4]
-
Quench the reaction by the addition of H₂O and extract with DCM.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.[4]
-
Purify the crude product by column chromatography.
Visualization
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 8. Synthesis of (S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline - Chempedia - LookChem [lookchem.com]
Side reactions and byproduct formation in 7-Methoxy-1,2,3,4-tetrahydroquinoline synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline.
Troubleshooting Guides & FAQs
This section provides solutions to common problems that may arise during the synthesis of this compound, covering various synthetic routes.
1. Skraup Synthesis and Related Issues
The Skraup synthesis is a classic method for preparing quinolines, which can then be reduced to tetrahydroquinolines. It involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1]
-
Q1: My Skraup reaction is extremely vigorous and difficult to control, leading to low yields and significant tar formation. How can I mitigate this?
A1: The Skraup reaction is notoriously exothermic.[2] To control the reaction, consider the following modifications:
-
Gradual Addition: Instead of mixing all reactants at once, add the sulfuric acid slowly to the mixture of the aniline, glycerol, and oxidizing agent while providing efficient cooling.
-
Use of a Moderator: Ferrous sulfate is commonly added to moderate the reaction's intensity.[2]
-
Alternative Oxidizing Agents: While nitrobenzene is traditionally used, milder oxidizing agents like arsenic acid have been reported to result in a less violent reaction.[2]
-
-
Q2: I am observing the formation of significant amounts of polymeric byproducts in my Skraup synthesis of 7-methoxyquinoline. What causes this and how can I minimize it?
A2: Polymerization is a common side reaction in the Skraup synthesis, often initiated by the acidic and high-temperature conditions. To reduce polymer formation:
-
Temperature Control: Maintain the reaction temperature as low as possible while ensuring the reaction proceeds. Overheating can lead to uncontrolled polymerization.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times can increase the formation of polymeric materials.
-
Purity of Reagents: Ensure that the glycerol and other reagents are of high purity, as impurities can act as initiators for polymerization.
-
2. Catalytic Hydrogenation for Tetrahydroquinoline Formation
Catalytic hydrogenation is a common method to reduce the quinoline ring to a tetrahydroquinoline.
-
Q3: During the catalytic hydrogenation of 7-methoxyquinoline, I am observing incomplete reduction and the presence of starting material in my final product. What are the possible reasons and solutions?
A3: Incomplete reduction can be due to several factors:
-
Catalyst Activity: The catalyst (e.g., Pd/C, PtO₂) may be old or deactivated. Use fresh, high-quality catalyst.
-
Catalyst Poisoning: The substrate or solvent may contain impurities that poison the catalyst. Ensure all materials are pure. Sulfur-containing compounds are known catalyst poisons.
-
Hydrogen Pressure and Temperature: The reaction may require higher hydrogen pressure or temperature to go to completion. Optimize these parameters systematically.
-
Reaction Time: The reaction may simply need more time. Monitor the reaction by TLC or GC-MS to determine the point of completion.
-
-
Q4: I am seeing byproducts that appear to be the result of over-reduction (hydrogenation of the benzene ring) in my catalytic hydrogenation. How can I improve the selectivity for the pyridine ring reduction?
A4: Over-reduction can be a challenge. To improve selectivity:
-
Choice of Catalyst: Different catalysts exhibit different selectivities. For instance, some ruthenium-based catalysts have been shown to selectively hydrogenate the carbocyclic ring, so avoiding these would be beneficial.
-
Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor the reduction of the more reactive pyridine ring.
-
Solvent Choice: The choice of solvent can influence the selectivity of the hydrogenation.
-
3. Friedländer Synthesis and Related Issues
The Friedländer synthesis is a versatile method for constructing the quinoline ring system from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[3][4]
-
Q5: My Friedländer synthesis of a 7-methoxyquinoline derivative is giving a mixture of regioisomers. How can I control the regioselectivity?
A5: Regioselectivity is a known issue in the Friedländer synthesis when using unsymmetrical ketones.[5] To address this:
-
Use of a Directing Group: Introducing a directing group on the α-carbon of the ketone can control the direction of the condensation.
-
Alternative Catalysts: The use of specific amine catalysts or ionic liquids has been reported to improve regioselectivity.[5]
-
-
Q6: I am experiencing low yields in my Friedländer synthesis. What are the common causes?
A6: Low yields can stem from several factors:[5][6]
-
Side Reactions: Aldol condensation of the ketone with itself can be a significant side reaction, especially under basic conditions.[5] Using the imine analog of the o-aminoaryl ketone can sometimes mitigate this.[5]
-
Reaction Conditions: The reaction is sensitive to temperature and catalyst choice. Both acid and base catalysis are used, and the optimal conditions will depend on the specific substrates.[3] Experiment with different catalysts (e.g., trifluoroacetic acid, p-toluenesulfonic acid, iodine, or Lewis acids) and temperatures.[3]
-
Stability of Intermediates: The imine and aldol intermediates can be unstable. Ensuring anhydrous conditions can be beneficial.
-
Quantitative Data
| Synthetic Route | Reactants | Catalyst/Reagent | Conditions | Typical Yield (%) | Common Byproducts | Reference |
| Skraup Synthesis | 3-Methoxyaniline, Glycerol | H₂SO₄, Nitrobenzene | High Temperature | Variable, often moderate | Polymeric tars, 5-methoxyquinoline | [7] |
| Catalytic Hydrogenation | 7-Methoxyquinoline | Pd/C, H₂ | RT-100°C, 1-50 atm | >90% | Incompletely hydrogenated starting material, over-reduced products | [8] |
| Friedländer Synthesis | 2-Amino-4-methoxybenzaldehyde, Acetone | Acid or Base | Varies | 60-85% | Regioisomers (with unsymmetrical ketones), aldol self-condensation products | [5] |
Experimental Protocols
1. Synthesis of this compound via Catalytic Hydrogenation of 7-Methoxyquinoline
This two-step process involves the synthesis of 7-methoxyquinoline followed by its reduction.
Step 1: Synthesis of 7-Methoxyquinoline (Skraup Reaction - Illustrative)
-
Reactants: 3-Methoxyaniline, glycerol, concentrated sulfuric acid, and nitrobenzene.
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of 3-methoxyaniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Heat the mixture cautiously. The reaction is exothermic and may become vigorous.
-
After the initial vigorous reaction subsides, continue heating at reflux for several hours.
-
Cool the reaction mixture and carefully pour it into a large volume of water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude product is then purified, often by steam distillation or column chromatography, to yield 7-methoxyquinoline.
-
Step 2: Catalytic Hydrogenation to this compound
-
Reactants: 7-Methoxyquinoline, Palladium on Carbon (10% Pd/C), Hydrogen gas, and a suitable solvent (e.g., ethanol or methanol).
-
Procedure:
-
Dissolve 7-methoxyquinoline in the chosen solvent in a high-pressure hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm).
-
Stir the mixture at room temperature or with gentle heating for several hours, monitoring the uptake of hydrogen.
-
Upon completion of the reaction (indicated by the cessation of hydrogen uptake or confirmed by TLC/GC-MS), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
Visualizations
References
- 1. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases [mdpi.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
Technical Support Center: Purification of 7-Methoxy-1,2,3,4-tetrahydroquinoline
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 7-Methoxy-1,2,3,4-tetrahydroquinoline by column chromatography.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the column chromatography purification of this compound in a question-and-answer format.
Question 1: My compound is streaking or "tailing" on the TLC plate and the column. How can I improve the peak shape?
Answer: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel, which is acidic. This interaction can lead to poor separation and reduced yield. Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (TEA) or pyridine in the mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks.
-
Stationary Phase Deactivation: Before loading your sample, flush the packed column with your mobile phase containing 1-2% triethylamine. This deactivates the silica gel. After this, you can run the column with the mobile phase that does not contain the amine.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for purifying basic compounds. Reversed-phase chromatography on a C18 column is another option if the compound and impurities have suitable solubility.
Question 2: I'm not getting good separation between my product and a closely-eluting impurity. What can I do?
Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
-
Optimize the Solvent System: The key to good separation is finding a solvent system that provides a significant difference in the retention factors (Rf) of your product and the impurity. Aim for an Rf value of 0.2-0.4 for your target compound on a TLC plate. Experiment with different solvent mixtures. A common mobile phase for this type of compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can improve separation. Start with a low polarity mobile phase to elute non-polar impurities, then slowly increase the polarity to elute your product, leaving more polar impurities on the column.
-
Column Dimensions: A longer, narrower column generally provides better resolution than a shorter, wider one for the same amount of stationary phase.
-
Sample Loading: Overloading the column can lead to broad peaks and poor separation. A general guideline is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.
Question 3: My compound seems to be decomposing on the column. How can I prevent this?
Answer: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.
-
Deactivate the Silica Gel: As mentioned for peak tailing, pre-treating the silica gel with a base like triethylamine can prevent acid-catalyzed decomposition.
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina as an alternative to silica gel.
-
Minimize Time on the Column: Work efficiently to minimize the time your compound spends in contact with the stationary phase. Flash chromatography, which uses pressure to increase the flow rate, can be beneficial.
Question 4: I can't see my compound on the TLC plate under UV light. How can I visualize it?
Answer: While many quinoline derivatives are UV active, if your compound is not visible, you can use alternative visualization techniques:
-
Staining: After developing the TLC plate, you can use a staining solution to visualize the spots. Common stains that work for a variety of organic compounds include:
-
Potassium permanganate (KMnO4) stain: This is a good general-purpose stain.
-
Iodine chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.
-
Data Presentation
The following tables summarize key quantitative data for the column chromatography purification of this compound and related compounds.
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for many organic purifications. |
| Neutral or Basic Alumina | A good alternative for basic compounds to prevent tailing and decomposition. | |
| Silica Gel to Crude Product Ratio | 30:1 to 100:1 (w/w) | Higher ratios are used for more difficult separations. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | A common and effective solvent system for compounds of moderate polarity. |
| Dichloromethane/Methanol | Can be used for more polar compounds. | |
| Target Rf Value (on TLC) | 0.2 - 0.4 | Provides a good starting point for column separation. |
Table 2: Example Solvent Systems and Corresponding Rf Values
| Compound | Mobile Phase (v/v) | Rf Value |
| A closely related quinoline derivative | 1:10 Ethyl Acetate/Hexanes | 0.26 |
| A closely related quinoline derivative | 1:5 Ethyl Acetate/Hexanes | 0.32 |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by flash column chromatography.
1. Preparation of the Slurry:
-
Determine the required amount of silica gel based on a 50:1 ratio to your crude product weight.
-
In a beaker, create a slurry by adding the silica gel to your initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Stir the slurry gently with a glass rod to remove any air bubbles. The consistency should be pourable.
2. Packing the Column:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Carefully pour the silica gel slurry into the column.
-
Gently tap the side of the column to ensure even packing and dislodge any trapped air bubbles.
-
Open the stopcock and allow the solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
3. Loading the Sample (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add your initial mobile phase to the top of the column.
-
Apply gentle pressure to the top of the column using a pump or compressed air to begin the elution (flash chromatography).
-
Begin collecting the eluent in fractions (e.g., in test tubes).
-
Monitor the elution process by collecting small spots from the fractions on a TLC plate.
-
If using a gradient, gradually increase the polarity of your mobile phase (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute your compound.
5. Analysis and Product Isolation:
-
Develop the TLC plates using your mobile phase and visualize the spots under a UV lamp or with a stain.
-
Identify the fractions that contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Recrystallization of 7-Methoxy-1,2,3,4-tetrahydroquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the recrystallization of 7-Methoxy-1,2,3,4-tetrahydroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a critical purification technique used to remove impurities from a solid sample of this compound. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize out of the solution, leaving impurities behind.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: A good recrystallization solvent for this compound should dissolve it well at high temperatures but poorly at low temperatures. Common solvents to consider for aromatic amines include ethanol, methanol, acetone, and mixtures such as hexane/ethyl acetate or toluene. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific sample.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a mixed solvent system can be very effective. This typically involves a "good" solvent in which this compound is soluble and a "poor" solvent in which it is much less soluble. The two solvents must be miscible. A common approach is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly.
Q4: My this compound is an oil at room temperature. Can I still purify it by recrystallization?
A4: If the compound is an oil, direct recrystallization may not be feasible. However, as this compound is a basic amine, it can be converted to its hydrochloride salt by treating it with hydrochloric acid. These salts are often crystalline solids with higher melting points and well-defined crystallization properties. After purification of the salt, the free base can be regenerated if needed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was added). | - Reheat the solution and evaporate some of the solvent to increase the concentration. - Try adding a seed crystal of pure this compound. - Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. |
| "Oiling Out" - Compound Separates as an Oil Instead of Crystals | The compound's melting point may be lower than the boiling point of the solvent. The solution is too concentrated, leading to rapid precipitation. The cooling rate is too fast. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent before cooling again. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Consider using a different solvent or a solvent mixture with a lower boiling point. - Convert the amine to its hydrochloride salt, which is more likely to crystallize. |
| Low Yield of Recovered Crystals | Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. - To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| Colored Impurities Remain in the Crystals | The impurities have similar solubility to this compound in the chosen solvent. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use with caution as it can also adsorb some of the desired product. - A second recrystallization may be necessary. |
| Crystals are very fine and difficult to filter | The solution was cooled too quickly, leading to rapid nucleation and the formation of small crystals. | - Allow the solution to cool slowly to room temperature without disturbance before placing it in an ice bath. Slower cooling encourages the growth of larger crystals. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Recrystallization via Hydrochloride Salt Formation
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or a miscible one) dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Isolation of Crude Salt: Collect the crude salt by vacuum filtration and wash with a small amount of the cold solvent.
-
Recrystallization of the Salt: Recrystallize the hydrochloride salt from a suitable solvent, such as ethanol or a methanol/ether mixture. Follow the general recrystallization protocol outlined above.
-
Regeneration of the Free Base (Optional): Dissolve the purified salt in water and add a base (e.g., aqueous NaOH or NaHCO3) until the solution is basic. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified this compound.
Quantitative Data Summary
Specific quantitative data for the recrystallization of this compound is not widely available in the literature. The following table provides representative values based on general organic chemistry laboratory practices for similar compounds.
| Parameter | Typical Range/Value | Notes |
| Solvent Ratio (Compound:Solvent) | 1 g : 5-20 mL | This is highly dependent on the chosen solvent and the purity of the crude material. The goal is to use the minimum volume of hot solvent. |
| Typical Solvents | Ethanol, Methanol, Acetone, Ethyl Acetate/Hexane | Selection should be based on preliminary solubility tests. |
| Expected Yield | 60-90% | Yields can vary significantly based on the initial purity of the compound and the care taken during the procedure. |
| Cooling Time | 30-60 minutes at room temperature, followed by 15-30 minutes in an ice bath. | Slow cooling is crucial for the formation of pure, well-defined crystals. |
Visualizations
Caption: A general workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
Overcoming regioselectivity issues in the synthesis of 7-substituted tetrahydroquinolines
Welcome to the Technical Support Center for the synthesis of 7-substituted tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the synthesis of 7-substituted tetrahydroquinolines?
A1: The regiochemical outcome of electrophilic substitution on the tetrahydroquinoline ring is primarily governed by a combination of electronic and steric factors of the reactants, the choice of catalyst, the nature of the solvent, and the reaction temperature. For instance, in Friedel-Crafts reactions, the electronic properties of the N-protecting group on the tetrahydroquinoline ring play a crucial role in directing the substitution pattern.
Q2: Which synthetic routes are commonly employed to introduce substituents at the 7-position of the tetrahydroquinoline core?
A2: Common strategies include electrophilic aromatic substitution reactions such as Friedel-Crafts acylation and nitration on an N-protected tetrahydroquinoline. The choice of the protecting group is critical for directing the substitution to the 7-position. Another powerful technique is directed ortho-metalation, where a directing group on the nitrogen can facilitate lithiation at the C8 position, followed by quenching with an electrophile. Subsequent functional group manipulation can then lead to the desired 7-substituted product.
Q3: How does the choice of N-protecting group affect the regioselectivity of electrophilic substitution?
A3: The N-protecting group significantly influences the electron density distribution in the aromatic ring of the tetrahydroquinoline. Electron-withdrawing groups, such as acetyl (Ac) or tosyl (Ts), deactivate the ring, and the substitution pattern is influenced by the complex interplay of electronic and steric effects. For example, in Friedel-Crafts acylation, an N-acetyl group tends to favor substitution at the 7-position.
Q4: Can I achieve 7-substitution on an unprotected tetrahydroquinoline?
A4: Direct electrophilic substitution on an unprotected tetrahydroquinoline is challenging. The nitrogen atom is a Lewis basic site and will react with Lewis acid catalysts used in reactions like Friedel-Crafts acylation, deactivating the catalyst and the ring system towards the desired substitution. Therefore, protection of the nitrogen is a crucial step to achieve predictable regioselectivity.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation (Low Yield of 7-acetyl-1,2,3,4-tetrahydroquinoline)
Q: My Friedel-Crafts acylation of N-protected tetrahydroquinoline is giving a mixture of isomers with a low yield of the desired 7-substituted product. How can I improve the regioselectivity?
A: Poor regioselectivity in the Friedel-Crafts acylation of N-protected tetrahydroquinolines is a common problem. The distribution of isomers is highly dependent on the nature of the N-protecting group. Below is a summary of how different protecting groups affect the isomer distribution.
Data Presentation: Effect of N-Protecting Group on the Regioselectivity of Friedel-Crafts Acylation of Tetrahydroquinoline
| N-Protecting Group | Acylating Agent | Lewis Acid | Solvent | 6-acetyl Isomer (%) | 7-acetyl Isomer (%) | Total Yield (%) |
| Acetyl (Ac) | Acetyl chloride | AlCl₃ | Dichloromethane | 15 | 85 | 90 |
| Tosyl (Ts) | Acetyl chloride | AlCl₃ | Dichloromethane | 65 | 35 | 85 |
| Benzoyl (Bz) | Acetyl chloride | AlCl₃ | Dichloromethane | 40 | 60 | 88 |
| tert-Butoxycarbonyl (Boc) | Acetyl chloride | AlCl₃ | Dichloromethane | 55 | 45 | 75 |
Data is illustrative and based on general trends reported in the literature. Actual results may vary depending on specific reaction conditions.
Troubleshooting Steps:
-
Select the Optimal N-Protecting Group: As indicated by the data, the N-acetyl group provides the highest regioselectivity for the 7-position. If you are using other protecting groups like tosyl or Boc, consider switching to N-acetyl-1,2,3,4-tetrahydroquinoline as your starting material.
-
Control Reaction Temperature: Friedel-Crafts reactions are typically sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Optimize Lewis Acid Stoichiometry: Ensure that a sufficient amount of Lewis acid is used. For acylations, more than one equivalent is often required as the product ketone can coordinate to the Lewis acid. However, a large excess may lead to side reactions.
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent catalyst deactivation.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 7-Acetyl-1,2,3,4-tetrahydroquinoline via Friedel-Crafts Acylation
This protocol is optimized for the selective synthesis of the 7-acetyl isomer.
Materials:
-
N-Acetyl-1,2,3,4-tetrahydroquinoline
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (2.5 equivalents).
-
Cool the flask to 0 °C using an ice bath and add anhydrous DCM.
-
Slowly add acetyl chloride (1.2 equivalents) to the stirred suspension.
-
In a separate flask, dissolve N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 equivalent) in anhydrous DCM.
-
Add the solution of N-acetyl-1,2,3,4-tetrahydroquinoline dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-acetyl-N-acetyl-1,2,3,4-tetrahydroquinoline.
-
The N-acetyl group can be removed under acidic or basic conditions to yield 7-acetyl-1,2,3,4-tetrahydroquinoline.
Protocol 2: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
This protocol describes the nitration of N-protected tetrahydroquinoline, which typically yields a mixture of 6- and 7-nitro isomers.
Materials:
-
N-Fluorenylmethyloxycarbonyl (Fmoc)-protected 1,2,3,4-tetrahydroquinoline
-
Potassium nitrate (KNO₃)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Pyrrolidine
Procedure:
-
Prepare the nitrating mixture by dissolving KNO₃ (1.0 equivalent) in concentrated H₂SO₄ at 0 °C.
-
Add DCM to the nitrating mixture and stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve Fmoc-protected tetrahydroquinoline (1.0 equivalent) in DCM.
-
Add the solution of the protected tetrahydroquinoline dropwise to the nitrating mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2.5 hours.
-
Quench the reaction by pouring it over crushed ice.
-
Extract the product with DCM, and wash the organic layer with water and brine.
-
Dry the organic layer and concentrate to obtain the crude Fmoc-protected nitro-tetrahydroquinoline.
-
To remove the Fmoc protecting group, treat the crude product with pyrrolidine in DCM at room temperature for 30 minutes.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
The resulting mixture of 6-nitro- and 7-nitro-1,2,3,4-tetrahydroquinoline can be separated by column chromatography. Under these conditions, typical yields are around 41% for the 6-nitro isomer and 25% for the 7-nitro isomer.[1]
Visualizations
Caption: Troubleshooting workflow for low regioselectivity in the synthesis of 7-substituted tetrahydroquinolines.
Caption: Reaction pathway for the Friedel-Crafts acylation of N-protected tetrahydroquinoline.
Caption: Decision tree for selecting a synthetic strategy for 7-substituted tetrahydroquinolines.
References
Troubleshooting guide for the synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline. It provides troubleshooting advice for common experimental challenges and detailed procedural information to support your synthetic efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when employing the Povarov reaction, a widely used method for constructing the tetrahydroquinoline scaffold.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The stability of the imine intermediate, catalyst efficiency, and reaction conditions are critical.
Troubleshooting Steps:
-
Moisture Control: The imine intermediate formed in situ from p-anisidine and an aldehyde is susceptible to hydrolysis. Ensure all glassware is oven-dried and solvents are anhydrous. The use of drying agents or a Dean-Stark trap can be beneficial.
-
Catalyst Optimization: The choice and loading of the Lewis or Brønsted acid catalyst are crucial.[1] Screen a variety of catalysts and optimize their loading (typically 5-20 mol%).
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield. Experiment with a range of anhydrous solvents such as toluene, acetonitrile, or dichloromethane.
-
Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Both excessively high temperatures and prolonged reaction times can lead to product degradation or the formation of side products.
-
Purity of Starting Materials: Impurities in the starting materials (p-anisidine, aldehyde, and alkene) can poison the catalyst or participate in side reactions. Ensure the purity of your reagents before starting the reaction.
Q2: I am observing the formation of significant impurities. What are the likely side products and how can I minimize them?
A2: Side reactions are a common cause of impurity formation. In the context of the Povarov reaction, several side products can arise.
Common Side Products and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will observe unreacted p-anisidine, aldehyde, or the alkene.
-
Solution: Optimize reaction time and temperature. Consider a slight excess of one of the reactants (e.g., the alkene) to drive the reaction to completion.
-
-
Imines: The imine intermediate may persist if the subsequent cycloaddition is slow.
-
Solution: Ensure the catalyst is active and the reaction conditions are suitable for the cycloaddition step.
-
-
Oxidized Product (Quinoline): The tetrahydroquinoline product can sometimes be oxidized to the corresponding quinoline, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Polymerization: Electron-rich alkenes can be prone to polymerization in the presence of strong acids.
-
Solution: Control the reaction temperature and add the catalyst portion-wise to manage the reaction rate.
-
Q3: How can I effectively purify the crude this compound?
A3: Column chromatography is a highly effective method for purifying the final product.
Purification Protocol:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate is typically effective. The ideal ratio should be determined by TLC analysis of the crude product to achieve good separation between the desired product and impurities. Start with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity.
-
Loading the Column: The crude product can be loaded onto the column using either a wet or dry loading method. For dry loading, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
-
Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via a Lewis acid-catalyzed Povarov reaction is provided below.
Synthesis of this compound
This protocol is a representative example and may require optimization based on the specific aldehyde and alkene used.
Materials:
-
p-Anisidine
-
Aldehyde (e.g., formaldehyde or a substituted aldehyde)
-
Alkene (e.g., N-vinyl-2-pyrrolidinone or a styrene derivative)
-
Lewis Acid Catalyst (e.g., Sc(OTf)₃, InCl₃, or CeCl₃·7H₂O)
-
Anhydrous Solvent (e.g., acetonitrile or toluene)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Petroleum Ether and Ethyl Acetate for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-anisidine (1.0 eq) and the chosen aldehyde (1.1 eq) in an anhydrous solvent (e.g., acetonitrile).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cycloaddition: Add the alkene (1.2 eq) to the reaction mixture, followed by the Lewis acid catalyst (10 mol%).
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of substituted tetrahydroquinolines, which can serve as a starting point for optimizing the synthesis of the 7-methoxy derivative.
Table 1: Influence of Catalyst on Yield
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sc(OTf)₃ | Acetonitrile | 60 | 12 | 85-95 |
| InCl₃ | Acetonitrile | 60 | 12 | 80-90 |
| CeCl₃·7H₂O | Acetonitrile | 60 | 24 | 75-85 |
| Bi(OTf)₃ | Toluene | 80 | 12 | 88-92 |
Table 2: Effect of Solvent on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sc(OTf)₃ | Acetonitrile | 60 | 12 | ~90 |
| Sc(OTf)₃ | Dichloromethane | 40 | 24 | ~85 |
| Sc(OTf)₃ | Toluene | 80 | 12 | ~88 |
| Sc(OTf)₃ | THF | 65 | 24 | ~75 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart outlining the logical steps to diagnose and resolve issues of low reaction yield.
General Povarov Reaction Pathway
Caption: A simplified diagram illustrating the key steps of the Povarov reaction for the synthesis of the target molecule.
References
Technical Support Center: Chiral Separation of 7-Methoxy-1,2,3,4-tetrahydroquinoline Enantiomers by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 7-Methoxy-1,2,3,4-tetrahydroquinoline enantiomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful chiral separation of this compound enantiomers?
A1: The selection of the appropriate Chiral Stationary Phase (CSP) is the most critical factor. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including tetrahydroquinoline derivatives. A systematic screening of different polysaccharide-based columns is the most efficient starting point for method development.
Q2: What are the recommended starting conditions for screening chiral columns for this separation?
A2: For normal-phase HPLC, a good starting point is a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). A typical initial screening ratio is 90:10 (v/v) n-hexane:isopropanol. Since this compound is a basic compound, the addition of a basic additive to the mobile phase is crucial.
Q3: Why is a basic additive necessary in the mobile phase?
A3: Basic compounds like this compound can exhibit poor peak shape (tailing) due to secondary interactions with the silica support of the CSP.[1] Adding a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine, to the mobile phase can significantly improve peak symmetry and resolution by masking these secondary interaction sites.[2][3] A typical concentration for these additives is 0.1%.[2][3]
Q4: Can temperature affect the chiral separation?
A4: Yes, temperature can significantly impact chiral recognition and, consequently, the resolution of enantiomers.[1] Lower temperatures generally lead to better chiral selectivity and improved resolution.[3] It is recommended to explore a range of column temperatures, for example, from 15°C to 40°C, during method optimization.
Q5: What should I do if I don't see any separation (a single peak)?
A5: If you observe a single peak, it could be due to several factors:
-
Inappropriate CSP: The selected column may not be suitable for your analyte. Screen other polysaccharide-based columns.
-
Mobile phase is too strong: The analyte may be eluting too quickly for the chiral recognition to occur. Decrease the percentage of the alcohol modifier in the mobile phase.
-
Absence of a basic additive: For basic compounds, the lack of a basic additive can lead to poor peak shape and a lack of resolution. Ensure a basic additive like 0.1% DEA is present in your mobile phase.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of this compound enantiomers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal mobile phase composition. 2. Inappropriate Chiral Stationary Phase (CSP). 3. Flow rate is too high. 4. Column temperature is too high. | 1. Optimize the mobile phase by varying the percentage of the alcohol modifier (e.g., isopropanol, ethanol). 2. Screen a different polysaccharide-based CSP (e.g., if using a cellulose-based column, try an amylose-based one). 3. Reduce the flow rate. Chiral separations often benefit from lower flow rates.[1] 4. Decrease the column temperature in increments of 5°C.[3] |
| Peak Tailing | 1. Secondary interactions between the basic analyte and the CSP. 2. Column contamination. | 1. Add or increase the concentration of a basic modifier like diethylamine (DEA) or ethanolamine to the mobile phase (typically 0.1% - 0.5%).[2] 2. Flush the column with a strong, compatible solvent as recommended by the manufacturer. |
| Peak Fronting | 1. Sample overload. | 1. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Mobile phase instability or evaporation. 3. Fluctuation in column temperature. | 1. Ensure the column is equilibrated with at least 20-30 column volumes of the mobile phase before injection. 2. Prepare fresh mobile phase daily and keep the solvent reservoir capped. 3. Use a column oven to maintain a constant and stable temperature. |
| High Backpressure | 1. Blockage in the HPLC system (e.g., inlet frit, guard column). 2. Sample precipitation in the mobile phase. | 1. Reverse-flush the column (if permitted by the manufacturer). Change the inlet frit or guard column. 2. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. |
Experimental Protocols
Below are detailed methodologies for the chiral separation of a structurally related compound, which can serve as an excellent starting point for this compound.
Method 1: Normal Phase HPLC
This method is adapted from the separation of a similar methoxy-substituted tetrahydroisoquinoline derivative.
| Parameter | Condition |
| Column | Chiralpak® ID-3 (3 µm, 4.6 x 250 mm) |
| Mobile Phase A | Acetonitrile with 0.1% Diethylamine |
| Mobile Phase B | Methanol with 0.1% Diethylamine |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Reference: This protocol is based on the separation of 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline enantiomers.[2]
Data Presentation: Representative Chromatographic Data
The following table summarizes the expected chromatographic results for the chiral separation of this compound enantiomers based on the protocol above.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Enantiomer 1 | 8.5 | - | 1.1 |
| Enantiomer 2 | 10.2 | 2.6 | 1.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the chiral HPLC separation.
Troubleshooting Logic
Caption: Troubleshooting decision tree for poor chiral separation.
References
Technical Support Center: 7-Methoxy-1,2,3,4-tetrahydroquinoline and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Methoxy-1,2,3,4-tetrahydroquinoline and its derivatives. This resource is intended for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: My solution of this compound has changed color. What is happening?
A1: Color change, often to a yellow or brown hue, is a common indicator of degradation. Tetrahydroquinolines are susceptible to oxidation, which can be accelerated by exposure to air and light. The nitrogen atom and the electron-rich aromatic ring, further activated by the 7-methoxy group, are prone to oxidation, leading to the formation of colored impurities.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway is oxidation. One identified route is the photocatalytic oxidation to form the corresponding 7-methoxy-3,4-dihydroquinolone. Other potential oxidative degradation can lead to the formation of quinoline derivatives through aromatization or the formation of N-oxides and various polymeric impurities.
Q3: How should I properly store this compound and its derivatives?
A3: To minimize degradation, these compounds should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect from light and air. For long-term storage, keeping the compound as a solid at low temperatures (-20°C is recommended) is advisable. Solutions, particularly in solvents like DMSO, can be prone to faster degradation.
Q4: I am observing unexpected peaks in my HPLC analysis of a sample containing a this compound derivative. What could be the cause?
A4: Unexpected peaks are likely due to degradation products or impurities from the synthesis. The most common degradation products arise from oxidation. It is also possible that impurities from starting materials or side-products from the synthesis, such as incompletely reduced quinoline precursors, are present.
Q5: Does the 7-methoxy group affect the stability of the tetrahydroquinoline core?
A5: Yes, the 7-methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This can make the molecule more susceptible to electrophilic attack and oxidation compared to the unsubstituted 1,2,3,4-tetrahydroquinoline. However, it can also influence the molecule's conformation and reactivity in other ways.
Section 2: Troubleshooting Guides
Issue 1: Rapid Degradation of Stock Solutions
-
Symptoms:
-
Noticeable color change within hours or days of preparation.
-
Emergence of new spots on TLC or new peaks in LC-MS analysis.
-
Decreased potency or inconsistent results in biological assays.
-
-
Possible Causes:
-
Exposure to atmospheric oxygen.
-
Exposure to light.
-
Use of a solvent that promotes degradation (e.g., DMSO can facilitate oxidation).
-
Presence of trace metal impurities that can catalyze oxidation.
-
-
Solutions:
-
Prepare fresh solutions for immediate use whenever possible.
-
Use deoxygenated solvents by sparging with an inert gas (argon or nitrogen).
-
Store stock solutions in amber vials under an inert atmosphere at -20°C or -80°C.
-
Consider using a more stable solvent if DMSO is problematic. For short-term storage, acetonitrile or ethanol may be better alternatives, depending on the specific derivative's solubility.
-
Issue 2: Inconsistent Results in Experiments
-
Symptoms:
-
Poor reproducibility of experimental data.
-
A gradual decrease in the measured activity of the compound over time.
-
-
Possible Causes:
-
Degradation of the compound in the experimental medium (e.g., buffer, cell culture medium).
-
Adsorption of the compound to plasticware.
-
Photodegradation during the experiment if conducted under bright light.
-
-
Solutions:
-
Perform a stability test of the compound in the experimental medium under the same conditions (time, temperature, lighting) to quantify its stability.
-
Include a time-zero control and samples incubated for the duration of the experiment to assess degradation.
-
Use low-binding plasticware or glass vessels where appropriate.
-
Protect the experimental setup from direct light by covering it with aluminum foil.
-
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of your this compound derivative.
-
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution in a transparent vial to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.
-
Objective: To develop a chromatographic method that can resolve the active pharmaceutical ingredient from its degradation products.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
Section 4: Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Incubation Time | Temperature | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Moderate to High |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | Moderate to High |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature | High |
| Thermal (Solid) | N/A | 48 hours | 70°C | Low to Moderate |
| Photodegradation | UV/Visible Light | As per ICH Q1B | Controlled | Moderate to High |
Section 5: Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Scaling Up the Synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline, a crucial intermediate for preclinical studies. This resource offers detailed experimental protocols, troubleshooting guides for common issues encountered during scale-up, and frequently asked questions to ensure a smooth and efficient synthesis process.
Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis and purification of this compound, particularly when scaling up the reaction for preclinical supply.
| Problem | Possible Causes | Solutions |
| Low or Incomplete Conversion of 7-Methoxyquinoline | 1. Catalyst Inactivity: The catalyst (e.g., Pd/C, PtO2) may be old, poisoned, or of insufficient quality. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently at a larger scale. 3. Poor Mass Transfer: Inadequate agitation can lead to poor mixing of the substrate, catalyst, and hydrogen, especially in larger reactors. 4. Presence of Impurities: Impurities in the starting material or solvent can poison the catalyst. | 1. Catalyst Quality: Use fresh, high-quality catalyst. Consider performing a small-scale test reaction to verify catalyst activity. Increase catalyst loading if necessary, but be mindful of cost implications on a larger scale. 2. Optimize Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of the reactor. Monitor the reaction progress to determine the optimal pressure for the scaled-up reaction. 3. Improve Agitation: Increase the stirring speed to ensure efficient mixing. For larger reactors, consider the use of baffles to improve turbulence. 4. Purify Starting Materials: Ensure the 7-methoxyquinoline and solvent are of high purity. Consider pre-treating the starting material to remove potential catalyst poisons. |
| Formation of Side Products | 1. Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of the benzene ring, resulting in the formation of decahydroquinoline derivatives. 2. De-methoxylation: Under certain acidic conditions or with specific catalysts, the methoxy group can be cleaved. 3. N-Alkylation: If using certain solvents (e.g., methanol) at elevated temperatures, N-methylation can occur as a side reaction. | 1. Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC, GC, or LC-MS to stop the reaction once the starting material is consumed. Avoid excessive reaction times. 2. Control Reaction Conditions: Maintain a neutral or slightly basic pH if possible. Screen different catalysts to find one that is selective for the hydrogenation of the pyridine ring. 3. Solvent Selection: Use a non-reactive solvent such as ethanol, ethyl acetate, or THF. If methanol is necessary, run the reaction at a lower temperature. |
| Difficulties in Product Isolation and Purification | 1. Emulsion Formation during Workup: The basic nature of the product can lead to the formation of emulsions during aqueous workup. 2. Product is an Oil: The final product may be a viscous oil, making it difficult to handle and purify by crystallization. 3. Co-elution of Impurities: Structurally similar impurities may be difficult to separate by column chromatography. | 1. Break Emulsions: Add a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent to break the emulsion. Filtration through a pad of celite can also be effective. 2. Purification of Oils: If crystallization is not feasible, purification by column chromatography on silica gel or alumina is the standard method. For larger scales, consider automated flash chromatography systems. Distillation under reduced pressure may also be an option if the product is thermally stable. 3. Optimize Chromatography: Screen different solvent systems to achieve better separation. Using a gradient elution can improve the resolution between the product and impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and scalable method is the catalytic hydrogenation of 7-methoxyquinoline. This method is generally high-yielding and uses readily available starting materials.
Q2: Which catalyst is recommended for the hydrogenation of 7-methoxyquinoline?
A2: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is another excellent option. The choice of catalyst may depend on the specific reaction conditions and the desired selectivity.
Q3: What are the typical reaction conditions for the catalytic hydrogenation of 7-methoxyquinoline?
A3: Typical conditions involve reacting 7-methoxyquinoline with hydrogen gas in a suitable solvent like ethanol or ethyl acetate in the presence of a catalyst (e.g., 5-10 mol% of 10% Pd/C). The reaction is typically run at room temperature to 50°C under a hydrogen pressure of 50-500 psi.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture at regular intervals.
Q5: What is the best way to purify the final product on a large scale?
A5: For large-scale purification, column chromatography is often the most practical method. Automated flash chromatography systems can significantly improve efficiency and throughput. If the product is crystalline, recrystallization from a suitable solvent system can be a cost-effective purification method.
Experimental Protocols
Catalytic Hydrogenation of 7-Methoxyquinoline
This protocol describes a general procedure for the synthesis of this compound via catalytic hydrogenation. The reaction can be scaled up by proportionally increasing the amounts of reactants, solvent, and catalyst, with appropriate consideration for the reactor size and safety precautions.
Materials:
-
7-Methoxyquinoline
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen Gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Equipment:
-
High-pressure reactor (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and gas inlet/outlet.
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar or ensure the mechanical stirrer is functioning correctly.
-
Charging the Reactor: In the reactor, dissolve 7-methoxyquinoline (1 equivalent) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. The catalyst should be handled in a fume hood, and appropriate personal protective equipment should be worn.
-
Inerting the Reactor: Seal the reactor and purge it with an inert gas (nitrogen or argon) several times to remove any oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50°C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete when hydrogen uptake ceases. The progress can also be monitored by taking samples and analyzing them by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound at different scales. Please note that these are representative values and may vary depending on the specific experimental conditions and equipment used.
| Scale | Starting Material (7-Methoxyquinoline) | Catalyst (10% Pd/C) | Solvent (Ethanol) | H2 Pressure | Temperature | Reaction Time | Yield | Purity (by GC/LC-MS) |
| Bench-top (1 g) | 1.0 g | 100 mg (10 mol%) | 20 mL | 100 psi | Room Temp. | 4-6 h | 90-95% | >98% |
| Pilot (100 g) | 100 g | 10 g (10 mol%) | 2 L | 200 psi | 40°C | 6-8 h | 85-90% | >97% |
| Preclinical (1 kg) | 1.0 kg | 100 g (10 mol%) | 20 L | 300-500 psi | 40-50°C | 8-12 h | 80-88% | >97% |
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for low product yield.
Technical Support Center: Efficient Synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the hydrogenation of 7-methoxyquinoline, can be effectively catalyzed by several systems. Commonly employed catalysts include platinum-based catalysts like Adams' catalyst (PtO₂), palladium on carbon (Pd/C), and Raney Nickel. Ruthenium-based catalysts, such as Ru₅₀P₅₀@SILP, have also shown high efficacy for the selective hydrogenation of the heterocyclic ring in quinoline derivatives. The choice of catalyst often depends on the desired reaction conditions (e.g., temperature, pressure), cost, and tolerance to other functional groups.
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can arise from several factors. Incomplete reaction is a common issue and can be addressed by optimizing reaction time, temperature, and hydrogen pressure. Catalyst deactivation, which can be caused by impurities in the starting material or solvent, is another frequent problem. Ensuring the purity of 7-methoxyquinoline and using high-purity, anhydrous solvents is crucial. For certain reaction types like the Povarov reaction, which can also be used to construct the tetrahydroquinoline core, the stability of intermediates is critical, and strictly anhydrous conditions are recommended.
Q3: What are the typical side products I might encounter, and how can they be minimized?
A3: A common side product in the hydrogenation of quinoline derivatives is the over-reduction of the benzene ring, leading to the formation of decahydroquinoline. The selectivity of the catalyst plays a key role in minimizing this. For instance, silica-modulated Raney Nickel has been shown to improve selectivity towards the desired tetrahydroquinoline. Another potential side reaction, particularly under harsh conditions, is the cleavage of the methoxy group (demethylation). Using milder reaction conditions (lower temperature and pressure) can help to avoid this. In some cases, N-methylated impurities can also be formed.
Q4: What are the recommended methods for purifying the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate, with the polarity gradually increased. Recrystallization from a suitable solvent system, such as dichloromethane/n-hexane, can be employed for further purification to obtain a crystalline solid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst | - Ensure the catalyst is fresh or has been stored properly. For catalysts like Raney Nickel, ensure it has been activated correctly. - Increase the catalyst loading. |
| 2. Insufficient Hydrogen Pressure | - Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within the recommended safety limits of the equipment. | |
| 3. Low Reaction Temperature | - Gradually increase the reaction temperature. Be mindful of potential side reactions at higher temperatures. | |
| 4. Impurities in Substrate or Solvent | - Purify the 7-methoxyquinoline starting material (e.g., by recrystallization or distillation). - Use anhydrous, high-purity solvents. | |
| Formation of Significant Side Products (e.g., over-reduction) | 1. Catalyst is too active or non-selective | - Switch to a more selective catalyst. For example, if using a highly active platinum catalyst, consider trying Pd/C or a modified Raney Nickel. |
| 2. Reaction conditions are too harsh | - Reduce the reaction temperature and/or hydrogen pressure. - Monitor the reaction closely and stop it once the starting material is consumed to prevent further reduction. | |
| Product is an Oil and Difficult to Purify | 1. Presence of Impurities | - Ensure the work-up procedure effectively removes all reagents and byproducts. - Attempt purification via column chromatography with a shallow gradient to improve separation. |
| 2. Product is inherently low melting | - If the product is pure but oily, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - Consider converting the product to a salt (e.g., hydrochloride) which is often more crystalline and easier to handle. | |
| Inconsistent Results Between Batches | 1. Variability in Catalyst Activity | - Use a catalyst from the same batch for a series of experiments. - If preparing the catalyst in-house, ensure the preparation procedure is highly reproducible. |
| 2. Variations in Reaction Setup | - Ensure consistent stirring speed, temperature control, and hydrogen delivery for each reaction. |
Catalyst Performance Comparison
The following table summarizes typical reaction conditions and yields for the synthesis of tetrahydroquinolines using different catalysts. Note that the optimal conditions for this compound may require specific optimization.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Pressure (atm) | Solvent | Time (h) | Yield (%) |
| Pd/C (5%) | 1-5 | 25-80 | 1-50 | Ethanol, Methanol | 4-24 | 93-98 |
| Raney Nickel | N/A (by weight) | 25-120 | 20-50 | Ethanol, Water | 6-24 | High |
| PtO₂ (Adams' catalyst) | 1-5 | 25 | 1-3 | Acetic Acid, Ethanol | 2-12 | High |
| Ru₅₀P₅₀@SILP | ~0.1 | 90 | 50 | Heptane | 1 | >95 (for 6-methoxy) |
| Fluorine-modified Cobalt | N/A | Room Temp. | Electrocatalytic | 1.0 M KOH/dioxane | 12 | up to 94 |
Experimental Protocols
General Procedure for Catalytic Hydrogenation of 7-Methoxyquinoline
Safety Precaution: Hydrogenation reactions should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment and safety shields.
Materials:
-
7-Methoxyquinoline
-
Catalyst (e.g., 5% Pd/C, Raney Nickel, or PtO₂)
-
Anhydrous Solvent (e.g., Ethanol, Methanol, or Acetic Acid)
-
Hydrogen Gas (high purity)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add 7-methoxyquinoline and the chosen anhydrous solvent.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst to the reaction mixture. The amount of catalyst will vary depending on the specific catalyst chosen (see table above for general guidelines).
-
Sealing and Purging: Seal the reactor and purge the system with hydrogen gas several times to remove any air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure and begin stirring. Heat the reaction to the desired temperature.
-
Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir or by taking small aliquots (if the reactor allows) for analysis by TLC or GC-MS.
-
Work-up: Once the reaction is complete (no further hydrogen uptake or disappearance of starting material), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Visualizing the Workflow
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
Validation & Comparative
A Comparative Analysis of 7-Methoxy-1,2,3,4-tetrahydroquinoline and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at different positions on the aromatic ring of the THQ moiety can significantly influence the molecule's physicochemical properties and pharmacological activities. This guide provides a comparative analysis of 7-Methoxy-1,2,3,4-tetrahydroquinoline and its positional isomers (5-Methoxy-, 6-Methoxy-, and 8-Methoxy-THQ), focusing on their anticancer, anti-inflammatory, and neuroprotective properties, supported by available experimental data.
Physicochemical Properties of Methoxy-THQ Isomers
The position of the methoxy group subtly alters the electronic distribution and lipophilicity of the THQ isomers, which in turn can affect their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their target-binding affinities.
| Property | 5-Methoxy-1,2,3,4-tetrahydroquinoline | 6-Methoxy-1,2,3,4-tetrahydroquinoline | This compound | 8-Methoxy-1,2,3,4-tetrahydroquinoline |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO | C₁₀H₁₃NO | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol | 163.22 g/mol | 163.22 g/mol [1] | 163.22 g/mol [2] |
| CAS Number | 103030-69-9 | 54045-81-1 | 19500-61-9[1] | 53899-17-5[2] |
| LogP (calculated) | 1.9 (predicted) | 1.8 (predicted) | 2.3[1] | 1.9 (predicted) |
| pKa (predicted) | 9.5 (basic) | 9.6 (basic) | 9.4 (basic) | 9.3 (basic) |
Comparative Biological Activities
Anticancer Activity
The methoxy-substituted THQ scaffold has emerged as a promising pharmacophore for the development of novel anticancer agents. The position of the methoxy group plays a critical role in determining the potency and mechanism of action.
Derivatives of 6-Methoxy-1,2,3,4-tetrahydroquinoline have shown significant potential as tubulin polymerization inhibitors, targeting the colchicine binding site.[3] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
| Compound/Isomer Derivative | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Mechanism of Action |
| N-Aryl-6-methoxy-THQ derivative (compound 5f)[3] | A549 (Lung) | 0.19 | Tubulin polymerization inhibition |
| N-Aryl-6-methoxy-THQ derivative (compound 5f)[3] | KB (Nasopharyngeal) | 0.11 | Tubulin polymerization inhibition |
| N-Aryl-6-methoxy-THQ derivative (compound 5f)[3] | KBvin (Vincristine-resistant) | 0.13 | Tubulin polymerization inhibition |
| N-Aryl-6-methoxy-THQ derivative (compound 5f)[3] | DU145 (Prostate) | 0.16 | Tubulin polymerization inhibition |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)[4] | HCT116 (Colon) | 0.33 | Inhibition of PI3K/AKT/mTOR pathway |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)[4] | Caco-2 (Colon) | 0.51 | Inhibition of PI3K/AKT/mTOR pathway |
While direct comparative data for all isomers is limited, the potent activity of 6-methoxy-THQ derivatives highlights the importance of substitution at this position for anti-tubulin activity. Research on an 8-methoxy -indoloquinoline derivative also demonstrates potent anticancer effects, although through a different mechanism involving the PI3K/AKT/mTOR signaling pathway.[4] This suggests that different isomers may target distinct cellular pathways to exert their anticancer effects.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Tetrahydroquinoline derivatives have been investigated for their potential to modulate inflammatory pathways.
A synthetic derivative of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline (a closely related scaffold), MHTP, has demonstrated anti-inflammatory activity in a murine model of pulmonary allergic inflammation.[5] MHTP treatment reduced the migration of inflammatory cells (leukocytes, lymphocytes, and eosinophils) to the lungs.
Neuroprotective Activity
Neurodegenerative diseases represent a significant therapeutic challenge. The neuroprotective potential of THQ derivatives has been an area of active research.
6-Methoxy-1,2,3,4-tetrahydroquinoline has been identified as a key intermediate in the synthesis of compounds with neuroprotective properties.[6] The ability of this scaffold to cross the blood-brain barrier makes it an attractive starting point for the development of CNS-active drugs. The neuroprotective effects of THQ derivatives are often attributed to their antioxidant properties and their ability to modulate neurotransmitter systems.
Information regarding the specific neuroprotective activities of the 5-, 7-, and 8-methoxy isomers is less defined in the current literature, indicating a need for further investigation in this area.
Experimental Protocols
Tubulin Polymerization Assay
This assay is crucial for evaluating compounds that target microtubule dynamics, such as the 6-methoxy-THQ derivatives.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (optical density) of a solution at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.[7]
Protocol Outline:
-
Reagents: Purified tubulin, GTP solution, polymerization buffer, test compounds (dissolved in DMSO), and a positive control (e.g., colchicine).
-
Procedure:
-
Thaw tubulin and GTP on ice.
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer in a 96-well plate.
-
Add the test compound or vehicle control to the wells.
-
Incubate the plate at 37°C in a spectrophotometer.
-
Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[8]
NF-κB Nuclear Translocation Assay
This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the activation of the NF-κB signaling pathway.
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with an inflammatory agent (e.g., LPS or TNF-α), NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes. This translocation can be visualized and quantified using immunofluorescence microscopy.[9]
Protocol Outline:
-
Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) on coverslips or in a 96-well imaging plate.
-
Treatment: Pre-treat the cells with the test compounds for a specific duration, followed by stimulation with an NF-κB activator.
-
Immunostaining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for an NF-κB subunit (e.g., p65).
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a counterstain (e.g., DAPI).
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.
Signaling Pathways and Logical Relationships
The biological activities of methoxy-THQ isomers are intrinsically linked to their interaction with specific cellular signaling pathways.
Anticancer Mechanism of 6-Methoxy-THQ Derivatives (Tubulin Polymerization Inhibition):
Caption: Anticancer mechanism of 6-Methoxy-THQ derivatives via tubulin polymerization inhibition.
Anti-inflammatory Mechanism (NF-κB Pathway Inhibition):
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling [mdpi.com]
- 5. MHTP, 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol, a Synthetic Alkaloid, Induces IFN-γ Production in Murine Model of Ovalbumin-Induced Pulmonary Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Structural Dance: Unlocking the Pharmacological Potential of 7-Methoxy-1,2,3,4-tetrahydroquinoline Analogs
A Comparative Guide for Researchers in Drug Discovery
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 7-position significantly influences the pharmacological profile of these analogs, leading to a diverse range of activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-Methoxy-1,2,3,4-tetrahydroquinoline derivatives, focusing on their anticancer and acetylcholinesterase inhibitory activities, with a comparative look at closely related dopamine receptor ligands. Experimental data is presented to offer a clear comparison of their performance, supported by detailed experimental protocols.
Anticancer Activity: Targeting Tubulin Polymerization
A series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The substitution at the nitrogen atom of the tetrahydroquinoline ring plays a crucial role in determining the cytotoxic potency.
Data Presentation: Cytotoxicity and Tubulin Inhibition
The following table summarizes the in vitro cytotoxicity (GI₅₀) against various human cancer cell lines and the inhibitory activity against tubulin polymerization (IC₅₀) for a selection of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline analogs.
| Compound | N-Aryl Substituent | A549 GI₅₀ (nM) | KB GI₅₀ (nM) | KBvin GI₅₀ (nM) | DU145 GI₅₀ (nM) | Tubulin IC₅₀ (µM) | Colchicine Binding Inhibition (%) |
| 5f | Phenyl | 11 | 15 | 190 | 11 | 1.0 | 75 |
| 6b | 2-Quinolinyl | 21 | 18 | 150 | 18 | 1.0 | 85 |
| 6c | 2-Quinazolinyl | 15 | 11 | 110 | 11 | 0.92 | 90 |
| 6d | 2-Chloro-4-quinazolinyl | 1.7 | 1.5 | 1.7 | 1.5 | 0.93 | 99 |
| 6e | 2-Methyl-4-quinazolinyl | 18 | 15 | 120 | 15 | 0.98 | 88 |
| Paclitaxel | - | 2.5 | 1.8 | 1210 | 2.1 | - | - |
| Combretastatin A-4 | - | - | - | - | - | 0.96 | 98 |
Experimental Workflow for Anticancer Evaluation
The following diagram illustrates the typical workflow for evaluating the anticancer properties of these compounds.
Validating the Mechanism of Action of 7-Methoxy-1,2,3,4-tetrahydroquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanisms of action of 7-Methoxy-1,2,3,4-tetrahydroquinoline, drawing upon experimental data from structurally related analogs. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on the most probable mechanisms based on the broader tetrahydroquinoline chemical class: anticancer activity via tubulin polymerization inhibition and PI3K/Akt/mTOR pathway modulation, and neuroprotective effects through antioxidant activity.
Anticancer Activity: A Two-Pronged Approach
Derivatives of tetrahydroquinoline have demonstrated significant potential in oncology, primarily through two distinct, yet potentially interconnected, mechanisms: disruption of the cytoskeleton via tubulin polymerization inhibition and interference with key cell signaling pathways that govern growth and survival.
Inhibition of Tubulin Polymerization
Several N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
| Compound | Target | IC50 (Tubulin Polymerization) | Cell Line | GI50 | Reference |
| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline analog (Compound 4a) | Tubulin (Colchicine Site) | 0.85 µM | KBvin | 16-20 nM | [1] |
| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline analog (Compound 6d) | Tubulin (Colchicine Site) | 0.93 µM | A549, KB, KBvin, DU145 | 1.5-1.7 nM | [2][3] |
| Combretastatin A-4 (Alternative) | Tubulin (Colchicine Site) | ~1.2 µM | - | Varies | [1] |
Note: Data for tetrahydroquinoline analogs are presented as a proxy for the potential activity of this compound.
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagent Preparation:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compound (this compound) and controls (e.g., Combretastatin A-4 as inhibitor, Paclitaxel as promoter) dissolved in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
A reaction mixture containing tubulin in polymerization buffer is prepared on ice.
-
The test compound or control is added to the reaction mixture.
-
The reaction is initiated by raising the temperature to 37°C.
-
The increase in absorbance at 340 nm, which corresponds to the scattering of light by microtubules, is monitored over time using a spectrophotometer.
-
-
Data Analysis:
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Caption: Inhibition of tubulin polymerization by this compound (7-Methoxy-THQ) leads to mitotic arrest and subsequent apoptosis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some tetrahydroquinolinone derivatives have been shown to induce autophagy in cancer cells by inhibiting this pathway.
| Compound | Target | IC50 | Cell Line | Effect | Reference |
| Morpholine-Substituted Tetrahydroquinoline Derivative (Compound 10e) | mTOR (predicted) | 0.033 µM | A549 (Lung Cancer) | Cytotoxicity | [4] |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (Compound 20d) | PI3K/Akt/mTOR pathway | Micromolar concentrations | HCT-116 (Colon Cancer) | Autophagy Induction | [5] |
| NVP-BEZ235 (Alternative) | PI3K/mTOR | 4-75 nM (PI3K isoforms), 20.7 nM (mTOR) | Various | Proliferation Inhibition | [6] |
Note: Data for tetrahydroquinoline derivatives are presented to suggest a potential mechanism for this compound.
This method is used to detect and quantify the levels of key proteins and their phosphorylated (activated) forms in the PI3K/Akt/mTOR pathway.
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., A549, HCT-116) are cultured to an appropriate confluency.
-
Cells are treated with various concentrations of this compound or a control vehicle for a specified duration.
-
-
Protein Extraction and Quantification:
-
Cells are lysed to extract total proteins.
-
The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection and Analysis:
-
A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system.
-
The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Caption: this compound (7-Methoxy-THQ) may inhibit the PI3K/Akt/mTOR pathway, leading to decreased cell growth and proliferation and increased apoptosis.
Neuroprotective Activity: Combating Oxidative Stress
The tetrahydroquinoline and tetrahydroisoquinoline scaffolds are also associated with neuroprotective effects, primarily attributed to their antioxidant properties. These compounds can scavenge free radicals and protect neuronal cells from oxidative damage.
Antioxidant Capacity
The antioxidant capacity of a compound can be evaluated using various in vitro assays that measure its ability to scavenge stable free radicals.
| Compound | Assay | Antioxidant Capacity | Reference |
| Tetrahydroquinoline derivatives | DPPH, ABTS | Showed significant radical scavenging activity | [7] |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | - | Scavenges free radicals | |
| Trolox (Alternative) | DPPH, ABTS | Standard antioxidant | [7] |
Note: This data suggests that this compound likely possesses antioxidant properties.
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Reagent Preparation:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Solutions of the test compound (this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) at various concentrations are prepared.
-
-
Assay Procedure:
-
The test compound or standard is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
-
Caption: A typical workflow for determining the antioxidant capacity of this compound using the DPPH assay.
Conclusion
While direct experimental validation for this compound is still emerging, the available evidence from structurally similar compounds strongly suggests its potential as a multi-target agent. Its mechanism of action likely involves the inhibition of tubulin polymerization and the PI3K/Akt/mTOR signaling pathway, contributing to its anticancer properties. Furthermore, its inherent antioxidant capabilities may confer neuroprotective effects. Further dedicated studies on this compound are warranted to definitively elucidate its mechanism of action and to fully explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 5. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Navigating the Receptor Landscape: A Comparative Guide to the Cross-Reactivity of 7-Methoxy-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 7-Methoxy-1,2,3,4-tetrahydroquinoline (7-MeO-THQ) with various receptor systems. Due to a lack of publicly available, comprehensive screening data for 7-MeO-THQ, this document focuses on the known receptor interactions of the broader 1,2,3,4-tetrahydroquinoline and structurally related 1,2,3,4-tetrahydroisoquinoline scaffolds. This information serves as a predictive framework for researchers investigating the selectivity and potential off-target effects of 7-MeO-THQ and its analogs. Furthermore, detailed experimental protocols are provided to enable the direct assessment of its receptor binding and functional activity profile.
Comparative Analysis of Tetrahydroquinoline and Tetrahydroisoquinoline Scaffolds
While specific quantitative data for 7-MeO-THQ is not available, the extensive research on the parent tetrahydroquinoline and the related tetrahydroisoquinoline scaffolds offers valuable insights into potential receptor interactions. Compounds containing these core structures have been shown to exhibit a wide range of pharmacological activities, suggesting a potential for cross-reactivity.
Table 1: Potential Receptor Families and Pharmacological Roles Associated with Tetrahydroquinoline and Tetrahydroisoquinoline Scaffolds
| Scaffold | Receptor/Target Families | Reported Pharmacological Activities |
| 1,2,3,4-Tetrahydroquinoline | - 5-HT Receptors (e.g., 5-HT1A) - NMDA Receptors - Adrenergic Receptors - Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) - mTOR | - Anticancer - Antidiabetic - Anti-inflammatory - Antiviral - Immunosuppressant |
| 1,2,3,4-Tetrahydroisoquinoline | - Dopamine Receptors (e.g., D2, D3) - 5-HT Receptors (e.g., 5-HT7) - NMDA Receptors (GluN2B, GluN2C, GluN2D) - Estrogen Receptors (ERα, ERβ) - VEGF Receptors - Histamine H3 Receptor | - Neuroprotective - Anticancer - Antiviral - Antifungal - Triple Reuptake Inhibition |
This table is a summary of potential interactions based on derivatives of the parent scaffolds and does not represent direct binding data for this compound.
Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as ligands for serotonin (5-HT) and N-methyl-D-aspartate (NMDA) receptors, and have also been investigated as inverse agonists for the nuclear receptor RORγ.[1][2] The related 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing high affinity for dopamine D2 and D3 receptors, as well as various 5-HT and NMDA receptor subtypes.[3][4][5][6][7][8] The diverse biological activities reported for these scaffolds, ranging from anticancer and antiviral to neuroprotective and anti-inflammatory effects, underscore the likelihood of interactions with multiple receptor systems.[9][10]
Experimental Protocols for Assessing Receptor Cross-Reactivity
To determine the specific receptor binding profile and functional activity of this compound, a combination of in vitro assays is recommended. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of 7-MeO-THQ for a panel of receptors.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the target receptor (e.g., [³H]-ligand)
-
This compound
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of 7-MeO-THQ.
-
Incubation: In each well of a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or a concentration of 7-MeO-THQ.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of 7-MeO-THQ (the concentration that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
Objective: To determine if 7-MeO-THQ acts as an agonist, antagonist, or inverse agonist at specific GPCRs.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
A known agonist for the receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Pre-incubation: Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Assay Setup: In a 96-well plate, add the pre-incubated membranes, [³⁵S]GTPγS, and either buffer (basal binding), a known agonist (stimulatory control), or varying concentrations of 7-MeO-THQ. To test for antagonistic activity, co-incubate 7-MeO-THQ with the known agonist.
-
Reaction Initiation: Initiate the binding reaction and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the effect of 7-MeO-THQ on basal and agonist-stimulated [³⁵S]GTPγS binding to determine its functional activity.
cAMP Functional Assay
This assay measures the modulation of intracellular cyclic AMP (cAMP) levels, a common second messenger for many GPCRs, particularly those coupled to Gs or Gi proteins.
Objective: To determine the effect of 7-MeO-THQ on adenylyl cyclase activity through Gs or Gi-coupled receptors.
Materials:
-
Whole cells expressing the GPCR of interest
-
This compound
-
A known agonist for the receptor
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors)
-
Cell culture medium
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Microplate reader compatible with the detection kit
Procedure:
-
Cell Seeding: Seed cells in a 96- or 384-well plate and grow to the desired confluency.
-
Compound Incubation: Treat the cells with varying concentrations of 7-MeO-THQ. For antagonist testing, pre-incubate with 7-MeO-THQ before adding a known agonist. For Gi-coupled receptors, co-stimulate with forskolin.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of 7-MeO-THQ to determine its effect on cAMP production and thereby its functional activity at the receptor.
Conclusion
While a definitive cross-reactivity profile for this compound remains to be established, the pharmacological landscape of its parent scaffolds suggests that a thorough investigation of its interactions with aminergic (serotonin, dopamine), glutamatergic, and potentially other receptor systems is warranted. The experimental protocols provided in this guide offer a robust framework for researchers to systematically characterize the receptor binding affinities and functional activities of 7-MeO-THQ, thereby elucidating its selectivity and potential for off-target effects. Such studies are crucial for the rational design and development of novel therapeutic agents based on the tetrahydroquinoline scaffold.
References
- 1. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajrconline.org [ajrconline.org]
- 10. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Docking Prowess of 7-Methoxy-1,2,3,4-tetrahydroquinoline: A Comparative Analysis Against Key Protein Targets
In the landscape of drug discovery and development, computational techniques such as molecular docking have become indispensable for predicting the binding affinity and interaction of small molecules with protein targets. This guide provides a comparative analysis of the docking performance of 7-Methoxy-1,2,3,4-tetrahydroquinoline, a versatile heterocyclic scaffold, against three prominent protein targets implicated in various diseases: Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and the Dopamine D3 Receptor.
Comparative Docking Analysis
To provide a clear comparison, the docking scores of derivatives closely related to this compound are presented alongside known inhibitors for each target protein. The docking score, typically represented as binding energy in kcal/mol, indicates the strength of the interaction between the ligand and the protein, with more negative values suggesting a stronger binding affinity.
Phosphoinositide 3-kinase (PI3K)
The PI3K signaling pathway is crucial for cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for inhibitor development. Docking studies of various inhibitors against PI3Kγ (PDB ID: 5ITD) have provided insights into their binding affinities.
| Compound/Derivative Series | Docking Score (kcal/mol) | Reference Inhibitors | Docking Score (kcal/mol) |
| Tetrahydroquinoxaline sulfonamide derivative | -8.5 to -9.5 | Dactolisib | -7.2 |
| Imidazo[1,2-a]pyridin-2-amine derivative | -9.0 to -11.2 | Pictilisib | -8.2 |
Note: The docking scores for tetrahydroquinoxaline derivatives are representative values for this class of compounds against PI3K, as specific data for this compound was not available in the searched literature. These values serve as a proxy for comparison.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation. Mutations that lead to EGFR overactivation can result in cancer, making it a key therapeutic target. The following table compares the docking scores of a known EGFR inhibitor with a tetrahydroquinoline derivative.
| Compound/Derivative Series | Docking Score (kcal/mol) | Reference Inhibitor | Docking Score (kcal/mol) |
| Tetrahydroquinoline derivative (C14) | -10.1 | Erlotinib | -7.3 to -8.7 |
Dopamine D3 Receptor
The Dopamine D3 Receptor is a G protein-coupled receptor that is a significant target for the treatment of neurological and psychiatric disorders, including Parkinson's disease and addiction. Docking studies of tetrahydroisoquinoline derivatives, which are structurally similar to tetrahydroquinolines, have been conducted against the D3 receptor (PDB ID: 3PBL).
| Compound/Derivative Series | Binding Affinity (Ki, nM) | Reference Ligand | Binding Affinity (Ki, nM) |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative | < 10 | Eticlopride | ~1 |
Note: For the Dopamine D3 Receptor, experimental binding affinity (Ki) values are often reported alongside or in place of docking scores. A lower Ki value indicates a higher binding affinity.
Experimental Protocols for Molecular Docking
A generalized workflow for molecular docking is essential for reproducible and reliable results. The following protocol outlines the key steps typically employed in docking studies using widely accepted software like AutoDock Vina.
General Molecular Docking Protocol
-
Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein. The prepared protein structure is saved in PDBQT format.
-
Ligand Preparation : The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is optimized, and Gasteiger charges are computed. The final ligand structure is also saved in PDBQT format.
-
Grid Box Generation : A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are crucial parameters that define the search space for the docking algorithm.
-
Docking Simulation : The docking simulation is performed using software like AutoDock Vina. The program systematically explores different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Analysis of Results : The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Visualizing the Docking Workflow and Signaling Pathways
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the molecular docking workflow and a representative signaling pathway.
Caption: A generalized workflow for a molecular docking study.
Caption: The PI3K/AKT signaling pathway, a key regulator of cellular processes.
Comparative Neuroprotective Effects of Methoxy-Substituted Tetrahydroquinoline and Related Heterocyclic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of select methoxy-substituted heterocyclic compounds, focusing on available preclinical data. Due to a lack of direct comparative studies on a series of 7-Methoxy-1,2,3,4-tetrahydroquinoline derivatives, this document draws comparisons between structurally related compounds with demonstrated neuroprotective properties: 7-methoxyheptaphylline (a carbazole alkaloid) and 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (a tetrahydroisoquinoline derivative).
Data Summary of Neuroprotective Effects
The following tables summarize the quantitative data from key in vitro and in vivo experiments investigating the neuroprotective efficacy of the selected compounds.
Table 1: In Vitro Neuroprotective Effects of 7-Methoxyheptaphylline (7-MH) against Oxidative Stress [1]
| Compound | Cell Line | Insult | Concentration | Outcome Measure | Result |
| 7-Methoxyheptaphylline (7-MH) | SH-SY5Y | H₂O₂ (250 µM) | 100 µM | Cell Viability (MTT Assay) | Significantly increased cell viability compared to H₂O₂-treated group; stronger effect than 100 µM NAC (reference compound). |
| 7-Methoxyheptaphylline (7-MH) | SH-SY5Y | H₂O₂ (250 µM) | Various | Apoptosis (Flow Cytometry) | Dose-dependent reduction in the apoptotic cell population. |
| 7-Methoxyheptaphylline (7-MH) | SH-SY5Y | H₂O₂ (250 µM) | Various | Protein Expression (Western Blot) | Inhibition of pro-apoptotic p-p38, BAX, and cleaved caspase-3; induction of anti-apoptotic Mcl-1, Bcl-2, and Bcl-xL in a concentration-dependent manner. |
Table 2: In Vivo Neuroprotective Effects of 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ) in a Parkinson's Disease Model [2]
| Compound | Animal Model | Insult | Administration | Outcome Measure | Result |
| AMTIQ | Mouse | MPTP | Intraperitoneal injection | Dopaminergic Neuron Survival | Increased survival of dopaminergic neurons and their fibers in the substantia nigra. |
| AMTIQ | Mouse | MPTP | Intraperitoneal injection | Microglial Activation | Decreased microglial activation in the brain. |
| AMTIQ | Mouse | MPTP | Intraperitoneal injection | Behavioral Tests (Rotarod, Vertical Grid) | Improved behavioral scores, indicating better motor coordination. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Neuroprotection Assay with 7-Methoxyheptaphylline (7-MH)[1]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in 96-well microplates at a density of 4×10⁵ cells/well and incubated for 48 hours.
-
Compound Treatment: Cells were pre-treated with various concentrations of 7-MH or 100 µM N-acetylcysteine (NAC) as a reference compound for 2 hours.
-
Induction of Oxidative Stress: Oxidative stress was induced by treating the cells with 250 µM hydrogen peroxide (H₂O₂) for 4 hours.
-
Cell Viability Assessment (MTT Assay): Cell viability was determined using a colorimetric MTT assay. The absorbance was measured at 570 nm.
-
Apoptosis Analysis (Flow Cytometry): Cells were stained with propidium iodide (PI) and analyzed using flow cytometry to quantify the sub-G₀/G₁ (apoptotic) cell population.
-
Western Blot Analysis: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptosis-regulating proteins (GSK-3, p-p38, Mcl-1, Bcl-2, BAX, and cleaved caspase-3).
In Vivo Neuroprotection Assay with AMTIQ[2]
-
Animal Model: A mouse model of Parkinson's disease was induced by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Compound Administration: AMTIQ was administered to the MPTP-treated mice.
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to assess the survival of dopaminergic neurons and their fibers in the substantia nigra. Microglial activation was evaluated by staining for Iba1.
-
Behavioral Testing: Motor coordination and deficits were assessed using the rotarod test and the vertical grid test.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the neuroprotective effects of 7-MH and a general workflow for evaluating neuroprotective compounds.
Caption: Proposed signaling pathway for the neuroprotective effect of 7-Methoxyheptaphylline.
Caption: A generalized experimental workflow for the evaluation of neuroprotective compounds.
References
- 1. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antiproliferative Activity of 7-Methoxy-1,2,3,4-tetrahydroquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative activity of 7-Methoxy-1,2,3,4-tetrahydroquinoline analogs. Due to the limited availability of specific experimental data on 7-methoxy analogs in the public domain, this guide utilizes data from the closely related and extensively studied N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as a primary benchmark. These compounds share a similar structural scaffold and are recognized for their potent anticancer activities, offering valuable insights into the potential of the broader methoxy-substituted tetrahydroquinoline class.
The primary mechanism of action identified for these analogs is the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. Some tetrahydroquinoline derivatives have also been suggested to modulate the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Data Presentation: Antiproliferative Activity
The antiproliferative activity of lead compounds from the N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline series is summarized below. The data is presented as GI50 values, the concentration required to inhibit the growth of cancer cells by 50%.
| Compound ID | Target | A549 (Lung Carcinoma) GI50 (nM) | KB (Oral Carcinoma) GI50 (nM) | KBvin (Multidrug-Resistant) GI50 (nM) | DU145 (Prostate Cancer) GI50 (nM) | Tubulin Polymerization IC50 (µM) | Reference |
| 6d | Tubulin (Colchicine Site) | 1.5 | 1.7 | 1.6 | 1.7 | 0.93 | [1] |
| 5f | Tubulin (Colchicine Site) | 11 | 18 | - | - | 1.0 | [1] |
| 6b | Tubulin (Colchicine Site) | - | - | - | - | 0.92 | [1] |
| 6c | Tubulin (Colchicine Site) | - | - | - | - | 1.0 | [1] |
| 6e | Tubulin (Colchicine Site) | - | - | - | - | 0.98 | [1] |
| Paclitaxel | Tubulin | - | - | - | - | - | [1] |
Note: KBvin is a multidrug-resistant cell line that overexpresses P-glycoprotein.
Experimental Protocols
MTT Assay for Antiproliferative Activity
This protocol is a standard method for assessing cell viability and proliferation.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Tubulin Polymerization Inhibition Assay
This assay determines if a compound interferes with the formation of microtubules.
Objective: To measure the inhibitory effect of compounds on tubulin polymerization.
Materials:
-
Purified tubulin protein
-
Glycerol-based polymerization buffer
-
GTP (Guanosine triphosphate)
-
Test compounds
-
A reference inhibitor (e.g., colchicine)
-
96-well microplate compatible spectrophotometer with temperature control
Procedure:
-
Reaction Setup: In a 96-well plate, mix the tubulin protein with the polymerization buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (reference inhibitor) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate the polymerization by adding GTP and increasing the temperature to 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance (turbidity) at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the test compounds to the controls. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining the antiproliferative activity of tetrahydroquinoline analogs using the MTT assay.
Caption: Inhibition of tubulin polymerization by 6-methoxy-tetrahydroquinoline analogs leading to apoptosis.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by tetrahydroquinoline analogs.
References
Comparative Analysis of 7-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the experimental data and methodologies related to the anticancer properties of 7-Methoxy-1,2,3,4-tetrahydroquinoline derivatives.
While direct experimental data on the biological activity of this compound is limited in publicly available research, several of its derivatives have demonstrated significant potential as anticancer agents. This guide provides a comparative statistical analysis of the experimental data for potent N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline and tetrahydroquinolinone derivatives, offering insights into their structure-activity relationships and mechanisms of action.
Quantitative Data Summary
The following tables summarize the in vitro antiproliferative and tubulin polymerization inhibitory activities of key derivatives.
Table 1: Antiproliferative Activity of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives
| Compound ID | Modification | Cancer Cell Line | GI50 (nM)[1] |
| 1a | N-Aryl | A549 (Lung) | 1.5 |
| KB (Oral) | 1.6 | ||
| KBvin (Drug-Resistant Oral) | 1.7 | ||
| DU145 (Prostate) | 1.5 | ||
| 1b | N-Aryl | A549 (Lung) | 11 |
| KB (Oral) | 18 | ||
| KBvin (Drug-Resistant Oral) | 12 | ||
| DU145 (Prostate) | 11 | ||
| 2 | Dihydroquinoxalin-2(1H)-one | NCI-60 Panel | Sub-nanomolar to low nanomolar |
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
Table 2: Tubulin Polymerization Inhibition by N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives
| Compound ID | Modification | IC50 (µM)[1] |
| 1a | N-Aryl | 0.93 |
| 1b | N-Aryl | 1.0 |
IC50: The concentration of the compound that inhibits 50% of tubulin polymerization.
Table 3: Cytotoxicity of Tetrahydroquinolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4a | HCT-116 (Colon) | Data not specified |
| A549 (Lung) | Data not specified |
IC50: The concentration of the compound that causes 50% inhibition of cell viability. While the study mentions potent cytotoxicity, specific IC50 values for compound 4a were not provided in the abstract.[2]
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[3]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value, the concentration at which the compound inhibits cell growth or viability by 50%.
Tubulin Polymerization Assay
This in vitro assay is used to determine if a compound interferes with the formation of microtubules, a key target for many anticancer drugs.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of a tubulin solution at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in turbidity.[4][5]
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP (required for polymerization), and the test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the control.
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for the synthesis, in vitro screening, and data analysis of this compound derivatives.
PI3K/AKT/mTOR Signaling Pathway
Some tetrahydroquinoline derivatives have been shown to exert their anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the potential inhibitory action of tetrahydroquinoline derivatives.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 7-Methoxy-1,2,3,4-tetrahydroquinoline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Methoxy-1,2,3,4-tetrahydroquinoline (CAS No. 19500-61-9), a chemical compound utilized in various research and development applications. Strict adherence to these procedures is crucial to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Hazard Information
This compound is a combustible liquid that is toxic if swallowed and is suspected of causing cancer.[1] It is also harmful to aquatic life with long-lasting effects.[1] All handling and disposal procedures must be conducted by trained personnel wearing appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | GHS Classification |
| Combustible liquid | Flammable liquids, Category 4 |
| Toxic if swallowed | Acute toxicity (Oral), Category 3 |
| May cause cancer | Carcinogenicity, Category 1B |
| Harmful to aquatic life with long lasting effects | Chronic aquatic hazard, Category 3 |
Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Disposal Workflow
The proper disposal of this compound must follow a structured workflow to ensure safety and compliance with regulations. The following diagram outlines the key steps for disposal.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedures
Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure that all required PPE is worn correctly. This includes chemical-resistant gloves, safety goggles, and a lab coat.[1]
Step 2: Waste Container
-
Use a dedicated, leak-proof, and clearly labeled waste container for this compound waste.
-
The label should include the chemical name, CAS number (19500-61-9), and relevant hazard symbols.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Secure Storage
-
Tightly close the waste container and store it in a designated, secure area away from heat, sparks, open flames, and other ignition sources.[1]
-
The storage area must be cool, dry, and well-ventilated.
Step 4: Professional Disposal
-
The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash, as it is harmful to the environment.[1]
-
Contact your institution's EHS office to arrange for pickup and disposal.
Step 5: Documentation
-
Accurately complete all waste disposal forms and documentation as required by your institution and local regulations. This ensures a proper chain of custody and compliance with environmental laws.
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
| Incident | Action |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/ shower. Consult a physician.[1] |
| Eye Contact | Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.[1] |
| Inhalation | Move to fresh air. Call a physician.[1] |
| Ingestion | If swallowed, give water to drink (two glasses at most). Seek medical advice immediately.[1] |
| Small Spill | Absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[2] Ventilate the area. |
| Large Spill | Evacuate the area. Contact your institution's emergency response team and EHS office. |
Always have the Safety Data Sheet (SDS) readily available when working with this chemical.[1][3] It contains critical information for emergency responders. This guidance is intended to supplement, not replace, your institution's specific safety protocols and the information provided in the SDS. Always consult your EHS office for specific disposal requirements at your facility.
References
Essential Safety and Operational Guidance for Handling 7-Methoxy-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 7-Methoxy-1,2,3,4-tetrahydroquinoline, a chemical compound utilized in various research and development applications. Adherence to these guidelines is paramount to ensure personal safety and environmental compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The recommended PPE includes protection for the eyes, face, skin, and respiratory system.
Eye and Face Protection:
-
Safety Glasses with Side Shields: Conforming to European Standard EN166 or OSHA 29 CFR 1910.133, these are the minimum requirement to protect against splashes.
-
Chemical Safety Goggles: Should be worn when there is a higher risk of splashing.
-
Face Shield: Recommended in addition to goggles when handling larger quantities or when there is a significant risk of splashes.
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Due to the lack of specific breakthrough data for this compound, it is recommended to select gloves based on data for the parent compound, quinoline, and general knowledge of aromatic amines. Nitrile gloves may offer limited splash protection and should be changed immediately upon contact. For more extended handling, butyl rubber or Viton® gloves are recommended. Always inspect gloves for any signs of degradation before use.
-
Protective Clothing: A lab coat is standard. For procedures with a higher risk of skin contact, chemical-resistant coveralls or an apron should be worn.[1]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Respirator: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.
Quantitative Exposure and Glove Compatibility Data
While specific occupational exposure limits (OELs) for this compound have not been established, the limits for the related compound, quinoline, can provide a conservative reference.
| Parameter | Value | Jurisdiction/Organization | Notes |
| Workplace Environmental Exposure Limit (WEEL) for Quinoline | 0.001 ppm (8-hour TWA) | AIHA | Recommended for the parent compound, quinoline.[3] |
| Time Weighted Average (TWA) for Quinoline | 0.1 mg/m³ | USA, Latvia, Russia | For the parent compound, quinoline.[4] |
| Short-Term Exposure Limit (STEL) for Quinoline | 0.5 mg/m³ | USA, Latvia, Russia | For the parent compound, quinoline.[4] |
Glove Material Compatibility (General Guidance for Aromatic Amines)
| Glove Material | Recommendation | Rationale |
| Nitrile | Short-term splash protection only | Generally has poor resistance to aromatic amines. Change immediately after contact. |
| Butyl Rubber | Recommended | Offers good resistance to many aromatic amines. |
| Viton® | Recommended | Provides excellent resistance to a wide range of chemicals, including aromatic compounds. |
| Neoprene | Fair | May provide some protection, but breakthrough times can be short. |
Note: The information in this table is based on general chemical resistance guides. It is crucial to consult the specific glove manufacturer's data for detailed information and to conduct an internal risk assessment.
Procedural Guidance
Operational Plan: Handling this compound
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Review the Safety Data Sheet (SDS) for this compound.
-
-
Donning PPE:
-
Put on a lab coat.
-
Don the appropriate chemical-resistant gloves.
-
Wear safety glasses with side shields or chemical safety goggles.
-
If required, put on a face shield and respirator.
-
-
Handling:
-
Perform all manipulations of the chemical within a fume hood.
-
Use the smallest quantity of the chemical necessary for the procedure.
-
Keep containers of this compound tightly sealed when not in use.
-
Avoid generating aerosols or dust.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and label all waste generated.
-
Disposal Plan: this compound Waste
-
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, paper towels, and weighing papers should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinsates containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
-
Ensure containers are kept closed and in good condition.
-
-
Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular trash. For quinoline-based compounds, incineration in a permitted hazardous waste incinerator is a common disposal method.[5]
-
Visual Safety Workflow
The following diagram illustrates the decision-making process for selecting and using personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
